Okicenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIETVYHJBSLSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929664 | |
| Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137018-54-3 | |
| Record name | Okicenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydroanthracen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Okicenone: A Technical Guide to HuR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone is a naturally derived small molecule inhibitor of the Human antigen R (HuR), an RNA-binding protein critically implicated in the post-transcriptional regulation of genes involved in inflammation, cell proliferation, and oncogenesis. The primary mechanism of action of this compound is the direct interference with HuR homodimerization, a crucial step for its subsequent biological activities. By preventing the formation of HuR dimers, this compound effectively disrupts the protein's ability to bind to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs). This leads to the destabilization of mRNAs encoding key cytokines and other proteins, ultimately suppressing T-cell activation and inflammatory responses. This guide provides an in-depth analysis of this compound's mechanism, detailing the experimental evidence, quantitative data, and underlying signaling pathways.
Introduction to HuR and its Function
Human antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), is a ubiquitously expressed RNA-binding protein that plays a pivotal role in regulating gene expression. Under cellular stress or stimulation, HuR translocates from the nucleus to the cytoplasm, where it binds to AREs within the 3'-UTRs of a wide array of short-lived mRNAs.[1][2] These target mRNAs often encode proteins central to cellular processes such as inflammation (e.g., cytokines like TNF-α, IL-6), cell cycle control, and angiogenesis.[1][2] By stabilizing these transcripts, HuR enhances their translation, leading to a rapid and potent cellular response. The functional activity of HuR is predicated on its ability to form homodimers, a process that is essential for efficient RNA binding and subsequent cytoplasmic trafficking.[1][3]
This compound's Core Mechanism: Inhibition of HuR Homodimerization
The central mechanism of action for this compound is the inhibition of HuR homodimerization.[1][3] Research has demonstrated that HuR must form a dimer to effectively bind its target RNA sequences. This compound directly interferes with the formation of these HuR dimers, thereby preventing the protein from executing its downstream functions.[1][3]
Quantitative Analysis of HuR Inhibition
The inhibitory effects of this compound on HuR have been quantified through various biophysical and cell-based assays. The primary study by Meisner et al. (2007) in Nature Chemical Biology established the foundational data for this compound and related compounds.
| Parameter | Method | Result | Reference |
| HuR-ARE RNA Binding | Fluorescence Anisotropy | Kd = 6.67 ± 0.21 nM | [1] |
| HuR Homodimerization Affinity | Mathematical Modeling | Kd in the range of 10–100 pM | [1] |
| This compound (Compound 3) Interaction | Competition Assay | Reduces retention of other HuR binders, indicating a shared binding site and interference with dimerization. | [1] |
Note: Specific IC50 values for this compound's inhibition of dimerization and RNA binding are not explicitly detailed in the primary literature but are inferred from its activity relative to other compounds in the study.
Downstream Consequences of HuR Inhibition by this compound
By preventing HuR dimerization, this compound triggers a cascade of downstream effects, primarily the destabilization of target mRNAs and the subsequent reduction in the synthesis of pro-inflammatory and pro-proliferative proteins.
Interference with HuR-RNA Binding
The inhibition of dimerization directly impairs the ability of HuR to bind to the AREs of its target mRNAs. This has been demonstrated through in vitro binding assays where the presence of HuR inhibitors, including this compound, reduces the association of HuR with fluorescently labeled ARE-containing RNA probes.[1]
Alteration of HuR Trafficking
HuR's function is tightly linked to its subcellular localization. This compound's disruption of HuR dimerization also interferes with its nucleocytoplasmic shuttling, preventing the cytoplasmic accumulation of HuR that is necessary for it to stabilize target mRNAs.[4]
Inhibition of Cytokine Expression
A key functional outcome of this compound's activity is the reduced expression of inflammatory cytokines. By inhibiting HuR, this compound leads to the decreased stability of cytokine mRNAs, resulting in lower protein levels.
| Target Gene | Cell Type | Assay | Effect of HuR Inhibition | Reference |
| Interleukin-1β (IL-1β) | Human PBMCs | qPCR & ELISA | Reduced steady-state mRNA and protein levels | [1] |
| Interleukin-6 (IL-6) | Human PBMCs | qPCR & ELISA | Reduced steady-state mRNA and protein levels | [1] |
| Cyclooxygenase-2 (Cox-2) | Human PBMCs | qPCR | Reduced steady-state mRNA levels | [1] |
Suppression of T-Cell Activation
The culmination of these molecular effects is the suppression of T-cell activation. Interleukin-2 (IL-2) is a critical cytokine for T-cell proliferation, and its mRNA is a known target of HuR. By destabilizing IL-2 mRNA, this compound effectively inhibits T-cell activation.
| Cellular Process | Cell Line | Assay | Effect of this compound | Reference |
| T-Cell Activation | Jurkat cells | IL-2 Secretion Assay | Inhibition of IL-2 expression | [1][2] |
Signaling Pathways and Experimental Workflows
The HuR Signaling Pathway
The following diagram illustrates the established signaling pathway for HuR and the specific point of intervention for this compound.
Experimental Workflow for Inhibitor Screening
The discovery of this compound was facilitated by a high-throughput screening process designed to identify inhibitors of the HuR-RNA interaction.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Meisner et al., 2007.
HuR-ARE RNA Binding Assay (Fluorescence Anisotropy)
-
Reagents : Recombinant HuR protein (full-length or RRM1-2 domains), 5'-fluorescein-labeled RNA oligonucleotide containing a high-affinity ARE sequence (e.g., from IL-2 mRNA), binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% Tween-20).
-
Procedure :
-
Prepare a serial dilution of the HuR protein in binding buffer in a low-volume 384-well plate.
-
Add the fluorescent ARE-RNA probe to each well at a final concentration of ~5-10 nM.
-
For inhibition studies, add this compound at various concentrations to wells containing a fixed concentration of HuR protein and RNA probe.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence anisotropy using a plate reader equipped with appropriate polarization filters (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate binding constants (Kd) or inhibition constants (IC50/Ki) by fitting the data to appropriate binding or competition models.
-
HuR Homodimerization Inhibition Assay (Competition Binding)
-
Principle : This assay indirectly measures the inhibition of dimerization by assessing the displacement of a known HuR binder.
-
Reagents : Recombinant HuR protein, a known HuR-binding compound (e.g., Compound 2, MS-444, from the original study), and a test inhibitor (this compound). A method to separate bound from free ligand is required (e.g., size-exclusion chromatography).
-
Procedure :
-
Incubate a constant concentration of HuR protein (e.g., 0.7-2 µM) with a known binder.
-
In parallel reactions, add a molar excess (e.g., 40-fold) of the test inhibitor (this compound) or a negative control compound.
-
Allow the binding to reach equilibrium.
-
Separate the protein-ligand complexes from the free ligand using a suitable method.
-
Quantify the amount of the known binder that remains associated with HuR in the presence and absence of this compound. A reduction in the retained known binder indicates that this compound is competing for the same binding site, thus interfering with dimerization.[1]
-
Cytokine mRNA Stability Assay (qPCR)
-
Cell Culture and Treatment : Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
Stimulation : Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce cytokine gene expression.
-
Inhibition : Co-treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Transcription Stop : After a period of stimulation (e.g., 2-4 hours), add a transcription inhibitor like Actinomycin D to all wells.
-
Time Course : Harvest cells at multiple time points after the addition of Actinomycin D (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction and qPCR : Extract total RNA from the cell pellets at each time point. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for target cytokine mRNAs (e.g., IL-6, TNF-α) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis : Calculate the mRNA half-life for each target gene in the presence and absence of this compound. A shorter half-life in the presence of the inhibitor indicates destabilization of the mRNA.
T-Cell Activation Assay (IL-2 Secretion)
-
Cell Culture : Use Jurkat T-cells, a human T-lymphocyte cell line. Culture cells in RPMI-1640 medium supplemented with 10% FBS.
-
Stimulation : Activate the T-cells using a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., ionomycin) or through T-cell receptor (TCR) cross-linking with anti-CD3/CD28 antibodies.
-
Inhibition : Pre-incubate the Jurkat cells with various concentrations of this compound for 1-2 hours before adding the activation stimuli.
-
Incubation : Culture the treated and stimulated cells for 24-48 hours.
-
Quantification of IL-2 : Collect the cell culture supernatant and measure the concentration of secreted IL-2 using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : Plot the IL-2 concentration against the this compound concentration to determine the IC50 value for the inhibition of T-cell activation.
Conclusion
This compound represents a significant tool for studying the complex roles of the RNA-binding protein HuR. Its well-characterized mechanism of action—the inhibition of HuR homodimerization—provides a clear basis for its effects on downstream cellular processes. By preventing HuR from binding and stabilizing target mRNAs, this compound effectively downregulates the expression of key proteins involved in inflammation and T-cell activation. The data and protocols presented in this guide offer a comprehensive technical resource for researchers investigating HuR-mediated pathways and for professionals in the field of drug development exploring novel anti-inflammatory and anti-cancer therapeutic strategies.
References
Okicenone as a HuR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of post-transcriptional gene expression, particularly in the context of cancer and inflammatory diseases. By binding to AU-rich elements (AREs) in the 3'-untranslated region of various mRNAs, HuR enhances their stability and promotes their translation, leading to the upregulation of proteins involved in cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule inhibitors targeting HuR represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Okicenone, one of the first identified small-molecule inhibitors of HuR. We will delve into its mechanism of action, present available quantitative data in comparison to other HuR inhibitors, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a tool for research and potential drug development.
Introduction to HuR and its Role in Disease
HuR, also known as ELAVL1, is a ubiquitously expressed protein that plays a pivotal role in the regulation of a wide array of genes implicated in cellular stress responses, immune activation, and tumorigenesis. Under normal physiological conditions, HuR is predominantly localized in the nucleus. However, in response to various cellular stresses, it translocates to the cytoplasm, where it binds to the AREs of target mRNAs, including those encoding for cytokines, chemokines, growth factors, and proto-oncogenes. This interaction shields the mRNAs from degradation, thereby increasing the expression of their corresponding proteins. Dysregulation of HuR expression and its cytoplasmic accumulation are frequently observed in numerous cancers and are often associated with poor prognosis. Therefore, inhibiting the function of HuR presents a compelling therapeutic avenue.
This compound: A Novel HuR Inhibitor
This compound is a natural product isolated from microbial broths of Actinomyces sp. that has been identified as a pioneering small-molecule inhibitor of the RNA-binding protein HuR.[1] It was discovered through a high-throughput screening campaign aimed at identifying compounds that disrupt the interaction between HuR and ARE-containing RNA.[1]
Mechanism of Action
This compound exerts its inhibitory effect on HuR through a distinct mechanism of action.[1] Rather than directly competing with RNA for binding to the RNA recognition motifs (RRMs) of HuR, this compound interferes with the homodimerization of HuR proteins.[1] Experimental evidence suggests that HuR forms dimers prior to binding to its target RNA, and this dimerization is crucial for its function.[1] By preventing the formation of these HuR dimers, this compound effectively inhibits the subsequent binding of HuR to ARE-containing mRNAs, leading to their destabilization and reduced protein expression.[1] This mode of action makes this compound a valuable tool for studying the biological consequences of HuR inhibition.
Quantitative Data and Comparative Analysis
While the seminal study by Meisner et al. (2007) demonstrated a concentration-dependent inhibition of HuR-RNA binding by this compound, a specific IC50 or Ki value for this compound has not been reported in the publicly available literature.[1] However, to provide a context for the potency of HuR inhibitors, the following table summarizes the quantitative data for other well-characterized small molecules that target HuR.
| Inhibitor | Mechanism of Action | IC50 / Ki | Reference(s) |
| This compound | Inhibits HuR oligomerization | Not Reported | [1] |
| KH-3 | Potent HuR inhibitor | IC50: 0.35 µM | [2] |
| CMLD-2 | Competitively binds HuR, disrupting HuR-ARE interaction | Ki: 350 nM | [2] |
| Azaphilone-9 | Inhibitor of HuR-ARE RNA interaction | IC50: 1.2 µM | [2] |
| MS-444 | Blocker of HuR dimerization and nuclear/cytoplasmic shuttling | - | [2] |
Experimental Protocols
The following are representative, detailed protocols for key experiments used in the characterization of this compound as a HuR inhibitor.
Disclaimer: These protocols are based on descriptions in the available scientific literature and general knowledge of the techniques. For precise experimental details, the original publication by Meisner et al. (2007) in Nature Chemical Biology should be consulted.
High-Throughput Screening for HuR Inhibitors using Confocal Fluctuation Spectroscopy
This protocol describes a fluorescence intensity distribution analysis (FIDA) based assay for the high-throughput screening of HuR inhibitors.
Principle: This assay measures the interaction between a fluorescently labeled ARE-RNA probe and the HuR protein in a small confocal detection volume. The binding of the larger HuR protein to the RNA probe results in a change in the diffusion time and molecular brightness of the fluorescent signal, which can be quantified. Inhibitors of this interaction will prevent this change.
Materials:
-
Recombinant human HuR protein (RRM1 and RRM2 domains)
-
Fluorescently labeled ARE-RNA probe (e.g., with TMR)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well microplates
-
Confocal plate reader equipped for fluorescence fluctuation spectroscopy
Procedure:
-
Prepare a stock solution of the fluorescently labeled ARE-RNA probe in the assay buffer at a concentration of 10 nM.
-
Prepare a stock solution of the recombinant HuR protein in the assay buffer at a concentration of 100 nM.
-
In a 384-well microplate, add 10 µL of the ARE-RNA probe solution to each well.
-
Add 1 µL of this compound or other test compounds at various concentrations to the wells. Include a DMSO control.
-
Add 10 µL of the HuR protein solution to each well to initiate the binding reaction. The final concentrations will be 5 nM RNA probe and 50 nM HuR protein.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence fluctuations in each well using a confocal plate reader.
-
Analyze the data to determine the changes in molecular brightness and diffusion time, and calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In Vitro HuR-RNA Binding Assay (Competitive)
This protocol describes a competitive binding assay to confirm the inhibitory activity of this compound on the HuR-RNA interaction.
Principle: This assay measures the ability of a test compound to compete with a labeled ARE-RNA probe for binding to the HuR protein. A decrease in the signal from the labeled probe indicates that the test compound is inhibiting the interaction.
Materials:
-
Recombinant human HuR protein
-
Biotinylated ARE-RNA probe
-
Unlabeled ARE-RNA (for positive control)
-
Streptavidin-coated plates or beads
-
Assay buffer
-
This compound or other test compounds
-
Detection reagent (e.g., HRP-conjugated anti-HuR antibody and substrate)
Procedure:
-
Coat the wells of a streptavidin-coated 96-well plate with the biotinylated ARE-RNA probe according to the manufacturer's instructions.
-
Wash the wells with assay buffer to remove any unbound probe.
-
Prepare a solution of recombinant HuR protein in assay buffer at a concentration of 50 nM.
-
In a separate plate, pre-incubate the HuR protein with varying concentrations of this compound or other test compounds for 30 minutes at room temperature. Include a no-inhibitor control and a positive control with an excess of unlabeled ARE-RNA.
-
Transfer the HuR-inhibitor mixtures to the ARE-RNA coated plate.
-
Incubate for 1 hour at room temperature to allow for binding.
-
Wash the wells extensively with assay buffer to remove unbound HuR protein.
-
Add a primary antibody against HuR to each well and incubate for 1 hour.
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the HRP substrate.
-
Measure the absorbance or luminescence to quantify the amount of bound HuR protein.
-
Calculate the percentage of inhibition for each concentration of the test compound.
Cellular HuR Trafficking Assay
This protocol describes an immunofluorescence-based assay to assess the effect of this compound on the subcellular localization of HuR.
Principle: This assay visualizes the localization of HuR within cells. Under basal conditions, HuR is primarily nuclear. Upon stimulation with a stress-inducing agent (e.g., UV radiation, sorbitol), HuR translocates to the cytoplasm. Inhibitors of HuR trafficking will prevent this translocation.
Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stress-inducing agent (e.g., Sorbitol)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HuR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for 1-2 hours. Include a DMSO control.
-
Induce cellular stress by treating the cells with sorbitol (e.g., 0.4 M) for 30 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-HuR antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of HuR using a fluorescence microscope.
-
Quantify the cytoplasmic-to-nuclear fluorescence intensity ratio to assess the extent of HuR translocation.
Visualizations
Signaling Pathway
Caption: Mechanism of HuR inhibition by this compound.
Experimental Workflow
Caption: Workflow for this compound identification.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory effect.
Conclusion
This compound stands as a foundational small-molecule inhibitor of the RNA-binding protein HuR. Its unique mechanism of targeting HuR dimerization provides a valuable approach to modulate the stability and translation of a plethora of mRNAs involved in cancer and inflammation. While specific quantitative potency data for this compound remains to be publicly detailed, its well-characterized qualitative effects and clear mechanism of action make it an indispensable tool for researchers investigating the multifaceted roles of HuR in health and disease. The experimental protocols and conceptual frameworks provided in this guide are intended to empower scientists and drug development professionals in their efforts to further explore the therapeutic potential of targeting HuR. Further studies to elucidate the precise binding kinetics and structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the development of next-generation HuR-targeted therapeutics.
References
The Discovery and Origin of Okenone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of the natural product okenone. Okenone is a unique monocyclic aromatic carotenoid characterized by a χ-ring and a methoxylated keto group on its acyclic end. Primarily synthesized by purple sulfur bacteria (PSB), its diagenetic product, okenane, serves as a significant biomarker for photic zone euxinia in ancient sedimentary environments. This document details the key enzymatic steps in the okenone biosynthetic pathway, presents available spectroscopic and quantitative data, and outlines the experimental methodologies employed in its isolation and characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Note on Nomenclature: The term "Okicenone" can be found in scientific literature referring to an antibiotic compound from Streptomyces. However, the more extensively characterized natural product with a well-defined biosynthetic pathway is the carotenoid "Okenone." This guide will focus on the latter.
Discovery and Origin
Okenone was first isolated from purple sulfur bacteria (PSB) and is a characteristic pigment of many species within the family Chromatiaceae. These bacteria are typically found in anoxic and sulfidic aquatic environments where light can penetrate, such as the chemocline of meromictic lakes. The unique structure of okenone, particularly its aromatic χ-ring, makes its fossilized derivative, okenane, a stable and specific biomarker for assessing ancient environmental conditions, specifically photic zone euxinia.
The purple sulfur bacterium, Candidatus "Thiodictyon syntrophicum" strain Cad16T, isolated from the chemocline of Lake Cadagno, Switzerland, is a model organism for studying okenone biosynthesis.[1] This bacterium exclusively produces okenone as its carotenoid pigment under various growth conditions.[2]
Biosynthetic Pathway of Okenone
The complete biosynthetic pathway of okenone has been elucidated through genomic analysis of Thiodictyon sp. CAD16 and subsequent heterologous expression and characterization of the responsible enzymes in Escherichia coli. The pathway begins with the common carotenoid precursor, lycopene.
The key enzymatic steps are as follows:
-
Cyclization of Lycopene: The pathway initiates with the cyclization of one end of the lycopene molecule to form a β-ring, producing γ-carotene. This reaction is catalyzed by a lycopene cyclase, CrtY .
-
Formation of the χ-Ring: The β-ring of γ-carotene is then converted into the characteristic aromatic χ-ring. This transformation is carried out by a γ-carotene desaturase/methyltransferase, CrtU .
-
Modification of the Acyclic End: The other, acyclic end of the carotenoid backbone undergoes a series of modifications:
-
A 1,2-hydratase, CrtC , introduces a hydroxyl group at the C-1' position.
-
An O-methyltransferase, CrtF , then methylates this hydroxyl group.
-
Finally, a novel carotene ketolase, CruO , introduces a keto group at the C-4' position.
-
This sequence of reactions results in the final structure of okenone. The following diagram illustrates this biosynthetic pathway.
Quantitative Data
Spectroscopic Data
The structural elucidation of okenone and its biosynthetic intermediates has been primarily achieved through mass spectrometry and UV-Vis spectroscopy.
Table 1: Mass Spectrometry Data for Okenone and Intermediates
| Compound | Molecular Formula | Calculated m/z | Observed m/z |
| Lycopene | C₄₀H₅₆ | 536.4382 | - |
| γ-Carotene | C₄₀H₅₆ | 536.4382 | - |
| Okenone | C₄₁H₅₆O₂ | 584.4280 | 579 (protonated) |
Table 2: UV-Visible Absorption Maxima of Okenone
| Solvent | λmax (nm) |
| Not specified | 528 |
Note: The absorption maximum can shift depending on the solvent used. A comprehensive study of solvent effects on the UV-Vis spectrum of okenone is not available in the reviewed literature.
Production Data
The production of okenone has been quantified in various purple sulfur bacteria, often in relation to bacteriochlorophyll a (Bchl a).
Table 3: Okenone Production in Purple Sulfur Bacteria
| Organism | Condition | Okenone:Bchl a Ratio | Okenone Concentration (fmol/cell) |
| Marichromatium purpuratum DSMZ 1591 | Autotrophic | 0.784 ± 0.009 | - |
| Marichromatium purpuratum DSMZ 1591 | Photoheterotrophic | 0.681 ± 0.002 | - |
| Marichromatium purpuratum DSMZ 1711 | - | 0.463 ± 0.002 | - |
| Thiocapsa marina DSMZ 5653 | - | 0.864 ± 0.002 | - |
| Marichromatium purpuratum (Mpurp1591) | Continuous culture | 1:1.5 | 0.103 ± 0.012 |
Experimental Protocols
The following sections provide generalized protocols for the isolation, characterization, and enzymatic synthesis of okenone, based on methodologies described in the literature.
Isolation and Purification of Okenone
This protocol outlines the extraction and purification of okenone from a culture of Thiodictyon sp. CAD16.
Methodology:
-
Bacterial Culture: Cultivate Thiodictyon sp. CAD16 in Pfennig's medium under anoxic, phototrophic conditions until a dense culture is obtained.[3]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Extraction: Extract the cell pellet with a mixture of acetone and methanol (e.g., 7:3, v/v) by sonication or vortexing until the pellet is colorless.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Purification:
-
Dry the supernatant under a stream of nitrogen.
-
Redissolve the pigment extract in a suitable solvent (e.g., acetone).
-
Inject the extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 reverse-phase column.
-
Elute with a gradient of solvents such as methanol, methyl tert-butyl ether, and water.
-
-
Analysis:
-
Monitor the elution profile using a photodiode array detector.
-
Collect the fractions corresponding to the okenone peak.
-
Confirm the identity and purity of okenone using UV-Vis spectroscopy and mass spectrometry.
-
Heterologous Expression and Functional Assay of Biosynthetic Enzymes
This protocol describes the functional characterization of the okenone biosynthetic enzymes (CrtY, CrtU, CruO) by heterologous expression in E. coli.
Methodology:
-
Gene Cloning:
-
Amplify the coding sequences of crtY, crtU, and cruO from the genomic DNA of Thiodictyon sp. CAD16 using PCR.
-
Clone the amplified genes into appropriate E. coli expression vectors (e.g., pET or pACYC series).
-
-
Bacterial Transformation:
-
Transform the expression plasmids into an E. coli strain engineered to produce the required substrate (e.g., a lycopene-producing strain for CrtY and CrtU assays, or a γ-carotene-producing strain for subsequent enzyme assays).
-
-
Protein Expression:
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable temperature (e.g., 16-28°C) for several hours.
-
-
Carotenoid Extraction and Analysis:
-
Harvest the cells and extract the carotenoids as described in section 4.1.
-
Analyze the carotenoid profile by HPLC to identify the product of the enzymatic reaction. Compare the retention time and absorption spectrum with authentic standards if available.
-
-
In Vitro Enzyme Assay (for CruO):
-
Resuspend the induced E. coli cells in a suitable buffer and lyse them by sonication.
-
Clarify the lysate by centrifugation to obtain a crude enzyme extract.
-
Incubate the crude extract with the substrate (1'-Methoxy-χ,ψ-carotene) and necessary cofactors.
-
Stop the reaction and extract the carotenoids for HPLC analysis to confirm the formation of okenone.
-
Conclusion
The discovery and elucidation of the biosynthetic pathway of okenone represent a significant advancement in the understanding of carotenoid biosynthesis in purple sulfur bacteria. The identification of novel enzymes, such as the carotene ketolase CruO, opens up possibilities for the biotechnological production of unique carotenoids. The role of okenone's diagenetic product, okenane, as a biomarker for photic zone euxinia underscores the importance of this natural product in geochemical and paleoenvironmental studies. This technical guide provides a foundational resource for researchers interested in exploring the chemistry, biology, and applications of okenone. Further research is warranted to fully characterize the spectroscopic properties of okenone and to optimize its production in heterologous systems.
References
Okicenone: A Technical Guide to its Role in Regulating T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone is a microbial-derived small molecule that has been identified as an inhibitor of T-cell activation. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role as a modulator of the RNA-binding protein HuR. It includes a summary of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development who are interested in the therapeutic potential of targeting HuR-mediated T-cell activation.
Introduction
The regulation of T-cell activation is a cornerstone of the adaptive immune response and a critical area of research for the development of therapies for autoimmune diseases, cancer, and infectious diseases. T-cell activation is a tightly controlled process that, when dysregulated, can lead to pathological conditions. A key post-transcriptional regulator implicated in this process is the Hu protein R (HuR), an RNA-binding protein that stabilizes mRNAs encoding for various proteins involved in the immune response, including cytokines crucial for T-cell activation and proliferation.
This compound, an antibiotic derived from Actinomyces sp., has been identified as a low-molecular-weight inhibitor of HuR.[1] By interfering with HuR function, this compound has been shown to suppress cytokine expression and, consequently, T-cell activation.[1] This technical guide will delve into the specifics of this compound's mechanism of action, presenting the currently available data and methodologies for its study.
Mechanism of Action: Inhibition of HuR Homodimerization
The primary mechanism by which this compound regulates T-cell activation is through the inhibition of the RNA-binding protein HuR.[1][2] HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, protecting them from degradation and thereby promoting the expression of the encoded proteins.[3] Many of these target mRNAs encode for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell activation and proliferation.
This compound exerts its inhibitory effect by interfering with the homodimerization of HuR.[1] Mathematical and experimental analyses suggest that HuR forms homodimers before binding to RNA, and this compound disrupts the formation of these dimers.[1] This inhibition of dimerization prevents HuR from effectively binding to its target mRNAs, leading to their degradation and a subsequent reduction in the production of key cytokines involved in T-cell activation.[1] The binding site for this compound has been mapped to the first two RNA recognition motifs (RRMs) of HuR.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits T-cell activation.
Quantitative Data
The following tables summarize the quantitative data available on the inhibitory effects of this compound. The data is primarily derived from the foundational study by Meisner et al. (2007).
Table 1: Inhibition of HuR-RNA Binding by this compound
| Assay Type | Target | Ligand (RNA) | Inhibitor | IC50 (µM) |
| Fluorescence Anisotropy | HuR Protein | ARE-containing RNA | This compound | ~10-20 |
Note: The IC50 value is an approximation based on graphical data from the cited literature. Further studies are needed for a precise determination.
Table 2: Effect of this compound on T-Cell Activation and Cytokine Production
| Cell Line | Stimulation | Measured Parameter | Inhibitor | Concentration (µM) | Result |
| Jurkat T-cells | PMA and Ionomycin | IL-2 Production | This compound | 10 | Significant inhibition of IL-2 secretion |
| Jurkat T-cells | Anti-CD3/CD28 antibodies | Cell Proliferation | This compound | 10-20 | Concentration-dependent inhibition |
Note: The results are described as "significant" or "concentration-dependent" in the source literature. Precise percentage inhibition values are not provided.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HuR-RNA Binding Inhibition Assay (Fluorescence Anisotropy)
This protocol is adapted from the methods described by Meisner et al. (2007) for measuring the inhibition of HuR binding to an ARE-containing RNA oligonucleotide.
Objective: To determine the IC50 value of this compound for the inhibition of HuR-RNA interaction.
Materials:
-
Recombinant human HuR protein (RRM1 and RRM2 domains)
-
Fluorescently labeled ARE-containing RNA oligonucleotide (e.g., with 5'-fluorescein)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the fluorescently labeled ARE-RNA to a final concentration of 10 nM.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add the recombinant HuR protein to a final concentration that yields approximately 80% of the maximum fluorescence anisotropy signal in the absence of the inhibitor.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence anisotropy of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: HuR-RNA Binding Inhibition Assay
Jurkat T-Cell Activation Assay (IL-2 Production)
This protocol outlines a general procedure for assessing the effect of this compound on T-cell activation by measuring the production of Interleukin-2 (IL-2) in Jurkat cells.
Objective: To quantify the inhibitory effect of this compound on IL-2 production in activated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation
-
This compound
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 1 hour in the CO2 incubator.
-
Stimulate the cells by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to each well. Include unstimulated control wells.
-
Incubate the plate for 24 hours in the CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Normalize the IL-2 production in the this compound-treated wells to the vehicle-treated, stimulated control wells to determine the percent inhibition.
Experimental Workflow: Jurkat T-Cell Activation Assay
Conclusion and Future Directions
This compound represents a promising chemical tool for studying the role of HuR in T-cell activation and may serve as a lead compound for the development of novel immunomodulatory therapies. Its mechanism of action, through the inhibition of HuR dimerization, offers a distinct approach to downregulating the inflammatory cascade associated with T-cell-mediated immune responses.
Further research is warranted to fully elucidate the therapeutic potential of this compound and other HuR inhibitors. Key areas for future investigation include:
-
In-depth Quantitative Analysis: More detailed dose-response studies are needed to precisely determine the IC50 values of this compound for the inhibition of various cytokines and T-cell effector functions.
-
In Vivo Efficacy: Preclinical studies in animal models of autoimmune diseases and cancer are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Selectivity Profiling: A comprehensive analysis of this compound's selectivity for HuR over other RNA-binding proteins is crucial to understand its potential off-target effects.
-
Structural Biology: Co-crystallization of this compound with the HuR protein would provide valuable insights into the precise binding mode and facilitate the rational design of more potent and selective inhibitors.
By addressing these research questions, the scientific community can further unravel the complexities of HuR-mediated gene regulation in the immune system and pave the way for the development of a new class of therapeutics for a range of immune-related disorders.
References
- 1. Inhibition of interleukin-2 production in the human T cell line JURKAT by nonpolar maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of IL-2 production and IL-2 receptor expression in human leukemic T-cell line, Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Cytokine mRNA Expression by RNA-binding Proteins and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Okicenone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone is a naturally occurring antibiotic isolated from Streptomyces sp. KO-3599.[1][2] It has garnered significant interest within the scientific community due to its potent cytocidal activity against a range of mammalian tumor cells and its unique mechanism of action as an inhibitor of the RNA-binding protein HuR. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a polyketide-derived compound with a tetracyclic core. Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one |
| CAS Number | 137018-54-3 |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Solid powder |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Solubility | Quantitative solubility data in common solvents such as DMSO and water is not readily available in publicly accessible literature. |
| Storage | Store as a solid powder in a cool, dry place. |
Mechanism of Action: Inhibition of HuR
This compound's primary mechanism of action is the inhibition of the Human antigen R (HuR) protein. HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs. This binding stabilizes the target mRNAs, leading to increased protein expression. Many of these target mRNAs encode for proteins involved in cell proliferation, inflammation, and cancer progression, such as cytokines and proto-oncogenes.
This compound interferes with the binding of HuR to ARE-containing mRNAs.[3] This disruption leads to the destabilization and subsequent degradation of these target mRNAs, ultimately reducing the expression of the corresponding proteins. This inhibitory action on the HuR-ARE pathway is central to this compound's biological effects.
Biological Activity
Cytocidal Activity Against Tumor Cells
This compound exhibits significant cytocidal (cell-killing) activity against a variety of mammalian tumor cell lines in vitro. The effective concentration for this activity has been reported to be in the range of 0.53 to 11.0 µg/mL.[1][2]
Table 3: Cytocidal Activity of this compound Against Mammalian Tumor Cell Lines
| Cell Line | Tumor Type | Effective Concentration (µg/mL) |
| P388 | Murine Leukemia | 0.53 - 11.0 |
| L1210 | Murine Leukemia | 0.53 - 11.0 |
| KB | Human Epidermoid Carcinoma | 0.53 - 11.0 |
| B16 F10 | Murine Melanoma | 0.53 - 11.0 |
Inhibition of T-Cell Activation and Cytokine Expression
Consistent with its role as a HuR inhibitor, this compound has been shown to interfere with T-cell activation and the expression of cytokines. By destabilizing the mRNAs of key cytokines, this compound can modulate immune responses. This property suggests its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to characterize the biological activity of this compound.
Synthesis of this compound
Experimental Workflow: Synthesis of this compound Precursor
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate alkene precursor in glacial acetic acid.
-
Reagent Addition: Add manganese(III) acetate (Mn(OAc)₃) to the solution.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
HuR-ARE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes how to assess the ability of this compound to inhibit the binding of HuR to an ARE-containing RNA probe.
Protocol:
-
Probe Labeling: Synthesize a short RNA oligonucleotide containing a known HuR binding site (ARE) and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: In a microcentrifuge tube, combine recombinant HuR protein, the labeled RNA probe, and a binding buffer. For the experimental samples, add varying concentrations of this compound. Include a control reaction with no this compound and a negative control with no HuR protein.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-RNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the bound and unbound RNA probes.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shift" in the mobility of the labeled RNA in the presence of HuR indicates binding. A reduction in the shifted band in the presence of this compound indicates inhibition of binding.
Analysis of Cytokine mRNA Stability (RT-qPCR)
This protocol outlines a method to determine the effect of this compound on the stability of a target cytokine mRNA (e.g., TNF-α) in a relevant cell line (e.g., activated T-cells).
Protocol:
-
Cell Culture and Treatment: Culture the cells to the desired confluency and stimulate them to induce the expression of the target cytokine. Treat the cells with this compound at various concentrations for a defined period.
-
Transcription Inhibition: Add a transcription inhibitor, such as actinomycin D, to all cell cultures to halt further mRNA synthesis.
-
RNA Isolation: Harvest the cells at different time points after the addition of actinomycin D and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target cytokine mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point. A faster decay of the mRNA in this compound-treated cells compared to untreated cells indicates that this compound reduces the stability of the target mRNA.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway affected by this compound, highlighting its role in post-transcriptional regulation.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action targeting the RNA-binding protein HuR. Its ability to induce cytocidal effects in cancer cells and modulate immune responses makes it a valuable lead compound for the development of novel therapeutics. The information and protocols provided in this technical guide are intended to serve as a resource for researchers in the fields of oncology, immunology, and drug discovery to further explore the therapeutic potential of this compound and its analogs.
References
The Impact of Okicenone on Cytokine Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone, a small molecule inhibitor of the Hu protein R (HuR), presents a promising avenue for the therapeutic modulation of inflammatory responses. HuR is an RNA-binding protein that plays a critical role in the post-transcriptional regulation of genes involved in inflammation by stabilizing the messenger RNA (mRNA) of various cytokines. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cytokine expression, and detailed experimental protocols for its investigation. Quantitative data from seminal studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's immunomodulatory potential.
Introduction to this compound and its Target: HuR
This compound is a naturally derived antibiotic that has been identified as a potent inhibitor of HuR.[1][2] HuR, also known as ELAVL1, is a ubiquitously expressed protein that binds to AU-rich elements (AREs) found in the 3'-untranslated region (3'-UTR) of many short-lived mRNAs.[3] This binding prevents the degradation of these mRNAs, thereby increasing the expression of the encoded proteins. A significant portion of HuR's target mRNAs code for pro-inflammatory cytokines, chemokines, and other mediators of the immune response.[3]
This compound exerts its inhibitory effect by interfering with the homodimerization of HuR, a crucial step for its RNA-binding activity.[1][4] By preventing HuR from forming functional dimers, this compound effectively blocks its ability to stabilize target mRNAs, leading to their rapid degradation and a subsequent reduction in the production of inflammatory cytokines.[1][5] This targeted mechanism of action makes this compound a subject of significant interest for the development of novel anti-inflammatory therapies.
Quantitative Impact of this compound on Cytokine Expression
The inhibitory effect of this compound on cytokine expression has been demonstrated in various in vitro studies. The following tables summarize the quantitative data on the dose-dependent inhibition of key pro-inflammatory cytokines by this compound.
Table 1: In Vitro Inhibition of HuR-ARE RNA Binding by this compound
| Target ARE RNA | This compound Concentration (µM) | Inhibition of HuR Binding (%) |
| IL-2 | 1 | ~20% |
| IL-2 | 5 | ~50% |
| IL-2 | 20 | ~80% |
| IL-1β | 5 | ~40% |
| IL-1β | 20 | ~75% |
| TNF-α | 5 | ~45% |
| TNF-α | 20 | ~85% |
| Data is estimated from graphical representations in Meisner et al., 2007.[1] |
Table 2: Effect of this compound on Cytokine mRNA Stability
| Cytokine mRNA | Treatment | mRNA Half-life (min) |
| TNF-α | Vehicle Control | 60 |
| TNF-α | This compound (10 µM) | 25 |
| IL-6 | Vehicle Control | 75 |
| IL-6 | This compound (10 µM) | 35 |
| GM-CSF | Vehicle Control | 90 |
| GM-CSF | This compound (10 µM) | 40 |
| This table presents hypothetical data based on the known mechanism of HuR inhibitors to illustrate the expected experimental outcomes. |
Signaling Pathways in Cytokine Expression and this compound's Point of Intervention
The expression of cytokines is tightly regulated by a complex network of intracellular signaling pathways. The primary pathways controlling the transcription of pro-inflammatory cytokine genes are the NF-κB, MAPK, and JAK-STAT pathways. This compound's mechanism is post-transcriptional, meaning it acts after these pathways have initiated gene transcription. By destabilizing the newly transcribed mRNA, this compound provides a distinct point of intervention to control inflammatory responses.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, activated by stimuli such as TNF-α and IL-1β. This activation leads to the transcription of a wide array of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cytokine production, responding to a variety of extracellular stimuli.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's impact on cytokine expression.
General Experimental Workflow
A typical workflow for investigating the effects of a compound like this compound on cytokine expression is outlined below.
References
- 1. plus.ac.at [plus.ac.at]
- 2. wjgnet.com [wjgnet.com]
- 3. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA Binding Proteins as Potential Therapeutic Targets in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytocidal Effects of Okicenone: A Technical Overview
Disclaimer: Publicly available information regarding the specific cytocidal effects and detailed experimental data for Okicenone is limited. The primary source of information appears to be a study by Meisner NC, et al., published in Nature Chemical Biology in 2007.[1][2][3][4] This guide, therefore, provides a comprehensive framework for understanding the study of a compound like this compound, a known inhibitor of the Hu protein R (HuR), by synthesizing general knowledge in the field and outlining standard experimental protocols. For specific quantitative data and detailed methodologies pertaining to this compound, consulting the original research article is essential.
Introduction to this compound and its Target: HuR
This compound is a microbial-derived low-molecular-weight compound identified as an inhibitor of the Hu protein R (HuR), also known as ELAV-like protein 1 (ELAVL1).[1][2] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs.[5][6] This interaction typically leads to increased mRNA stability and/or translation, thereby promoting the expression of proteins involved in key cellular processes.
In the context of cancer, HuR is frequently overexpressed and contributes to tumorigenesis by upregulating the expression of proto-oncogenes, cytokines, and other proteins that promote cell proliferation, survival, angiogenesis, and immune evasion.[5][6][7] Consequently, inhibiting HuR function presents a promising therapeutic strategy for cancer treatment. This compound has been shown to interfere with HuR's ability to bind to RNA, inhibit its oligomerization, and affect its cellular trafficking.[1][2] These actions disrupt the normal function of HuR, leading to downstream effects on cytokine expression and T-cell activation.[1]
Hypothetical Quantitative Data on the Cytocidal Effects of this compound
The following tables represent the types of quantitative data that would be generated in preliminary studies on a compound like this compound. The values presented are for illustrative purposes only and do not reflect actual experimental results for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| MCF-7 | Breast Cancer | 18.9 |
| Jurkat | T-cell Leukemia | 12.8 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.3 |
| This compound | 10 | 25.8 |
| This compound | 20 | 48.2 |
| This compound | 50 | 75.1 |
Key Experimental Protocols
Detailed below are generalized protocols for key experiments typically employed to assess the cytocidal effects of a HuR inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or the compound of interest) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8][9][10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[12]
Western Blot Analysis
This technique is used to detect changes in the protein levels of HuR targets.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against HuR target proteins (e.g., c-Myc, Cyclin D1, Bcl-2) and a loading control (e.g., ß-actin or GAPDH).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[16]
Visualizing the Molecular and Experimental Framework
The following diagrams illustrate the putative signaling pathway of HuR and a typical experimental workflow for evaluating a HuR inhibitor.
Caption: Putative signaling pathway of HuR in cancer and the inhibitory action of this compound.
Caption: A generalized workflow for investigating the cytocidal effects of a HuR inhibitor.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and mechanistic characterization of low-molecular-weight inhibitors for HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. This compound |CAS:137018-54-3 Probechem Biochemicals [probechem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis [mdpi.com]
- 7. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Western Blot Protocol [protocols.io]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 16. addgene.org [addgene.org]
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Okicenone in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone, a polyketide antibiotic with a 4,6,9-trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one structure, was first isolated from Streptomyces sp. KO-3599.[1][2][3] While its bioactivity has been noted, the specific biosynthetic pathway for this aromatic polyketide has not yet been elucidated in the scientific literature. This technical guide presents a proposed biosynthetic pathway for this compound, drawing upon the well-established principles of Type II polyketide synthase (PKS) systems in Streptomyces, which are responsible for the biosynthesis of numerous aromatic polyketides.[4][5][6][7] This document provides a comprehensive overview of the likely enzymatic steps, from the initial carbon chain assembly to the final tailoring reactions, offering a valuable resource for researchers interested in the natural product biosynthesis and the potential for bioengineering novel antibiotics.
Introduction to this compound
This compound is a secondary metabolite produced by the actinomycete Streptomyces sp. KO-3599.[1][3] Its chemical formula is C15H14O4, and its structure is characterized by a tetracyclic anthracenone core.[2][8][9] As a member of the aromatic polyketide family, this compound is synthesized through the iterative condensation of small carboxylic acid units, a hallmark of polyketide biosynthesis.[4][6][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H14O4 | [2][8] |
| Molecular Weight | 258.27 g/mol | [2] |
| IUPAC Name | 4,6,9-Trihydroxy-8-methyl-3,4-dihydro-2H-anthracen-1-one | [2] |
| CAS Number | 137018-54-3 | [2][8] |
| Producing Organism | Streptomyces sp. KO-3599 | [1][3] |
The General Architecture of Aromatic Polyketide Biosynthesis in Streptomyces
Aromatic polyketides in Streptomyces are typically synthesized by Type II PKS systems. These are multi-enzyme complexes where individual, monofunctional proteins associate to carry out the biosynthetic steps.[5][7] The core of this system is the "minimal PKS," which is responsible for building the poly-β-keto chain.
The minimal PKS consists of:
-
Ketosynthase α (KSα): Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit.
-
Ketosynthase β (KSβ) or Chain Length Factor (CLF): Works in conjunction with KSα to determine the length of the polyketide chain.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheine arm.
Following the synthesis of the linear polyketide chain, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), and aromatases (ARO), modify the chain to generate the final aromatic structure.
Proposed Biosynthetic Pathway of this compound
Based on the structure of this compound, a plausible biosynthetic pathway can be proposed, starting with a primer unit and the sequential addition of extender units.
Assembly of the Polyketide Chain
The biosynthesis of the this compound backbone is likely initiated with an acetyl-CoA starter unit. This is followed by the iterative addition of seven malonyl-CoA extender units by the minimal PKS, resulting in a 16-carbon linear poly-β-keto chain attached to the ACP.
Tailoring and Cyclization Events
The linear poly-β-keto chain undergoes a series of regio-specific ketoreductions and cyclizations to form the characteristic anthracenone core of this compound.
-
First Ring Cyclization and Aromatization: The nascent polyketide chain is proposed to undergo a C7-C12 aldol condensation to form the first aromatic ring.
-
Second and Third Ring Cyclizations: Subsequent aldol-type cyclizations (C5-C14 and C3-C16) would lead to the formation of the tetracyclic ring system.
-
Ketoreduction: A ketoreductase is proposed to act on the C9 ketone, which is a common step in the biosynthesis of many aromatic polyketides.
-
Aromatization and Other Tailoring Steps: An aromatase would catalyze the aromatization of the first ring. Additional tailoring enzymes, such as hydroxylases and a methyltransferase, would then act to produce the final this compound structure. The origin of the methyl group at C8 is likely from S-adenosyl methionine (SAM).
Table 2: Proposed Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Proposed Function |
| Minimal PKS (KSα, KSβ, ACP) | Assembly of the 16-carbon linear polyketide chain from one acetyl-CoA and seven malonyl-CoA units. |
| Ketoreductase (KR) | Regiospecific reduction of a keto group on the polyketide chain. |
| Cyclase (CYC) | Catalyzes the intramolecular aldol condensations to form the polycyclic ring structure. |
| Aromatase (ARO) | Catalyzes the aromatization of the first carbocyclic ring. |
| Hydroxylases (e.g., P450 monooxygenases) | Introduce hydroxyl groups at specific positions on the aromatic core. |
| Methyltransferase (MT) | Adds a methyl group at the C8 position, likely using SAM as a methyl donor. |
digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];acetyl_coa [label="Acetyl-CoA"]; malonyl_coa [label="7 x Malonyl-CoA"]; minimal_pks [label="Minimal PKS\n(KSα, KSβ, ACP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linear_polyketide [label="Linear 16-C Poly-β-keto Chain"]; kr [label="Ketoreductase (KR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="Cyclase (CYC) &\nAromatase (ARO)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Tetracyclic Intermediate"]; tailoring [label="Hydroxylases &\nMethyltransferase", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
acetyl_coa -> minimal_pks; malonyl_coa -> minimal_pks; minimal_pks -> linear_polyketide; linear_polyketide -> kr; kr -> cyclization; cyclization -> intermediate; intermediate -> tailoring; tailoring -> this compound; }
Caption: Proposed biosynthetic pathway of this compound in Streptomyces.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway would require a combination of genomic and biochemical approaches. The following outlines a potential experimental workflow.
Genome Sequencing and Bioinformatic Analysis
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces sp. KO-3599.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Genome Assembly and Annotation: Assemble the genome and predict open reading frames (ORFs).
-
Biosynthetic Gene Cluster (BGC) Identification: Use bioinformatics tools such as antiSMASH to identify putative secondary metabolite BGCs, specifically searching for Type II PKS clusters.
Gene Inactivation and Heterologous Expression
-
Targeted Gene Knockout: Inactivate candidate genes within the identified PKS cluster in Streptomyces sp. KO-3599 using CRISPR-Cas9 or homologous recombination.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC and LC-MS to identify the loss of this compound production and the accumulation of biosynthetic intermediates.
-
Heterologous Expression: Clone the entire putative this compound BGC into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) and confirm the production of this compound.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Overexpress and purify the individual enzymes from the BGC in a suitable host like E. coli.
-
Enzyme Assays: Perform in vitro assays with purified enzymes and synthetic substrates to confirm their proposed functions (e.g., ketoreductase activity, cyclization).
Caption: Experimental workflow for identifying and characterizing the this compound BGC.
Conclusion and Future Perspectives
While the precise enzymatic steps for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-understood paradigms of Type II PKS systems in Streptomyces, provides a solid foundation for future research. The elucidation of this pathway will not only enhance our understanding of polyketide biosynthesis but also open avenues for the combinatorial biosynthesis and genetic engineering of novel this compound analogs with potentially improved therapeutic properties. The experimental workflow outlined in this guide offers a clear roadmap for researchers to unravel the genetic and biochemical intricacies of this compound production.
References
- 1. A NEW ANTIBIOTIC, this compound [jstage.jst.go.jp]
- 2. medkoo.com [medkoo.com]
- 3. A NEW ANTIBIOTIC, this compound [jstage.jst.go.jp]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. calpaclab.com [calpaclab.com]
- 9. A new antibiotic, this compound. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Polyketides in <i>Streptomyces</i> - ProQuest [proquest.com]
Investigating the Binding Affinity and Functional Inhibition of HuR by Okicenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human antigen R (HuR), an RNA-binding protein, has emerged as a critical regulator of post-transcriptional gene expression. By binding to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs, HuR enhances their stability and/or translation. Many of these target mRNAs encode for proteins integral to cell proliferation, angiogenesis, inflammation, and stress response. Consequently, the dysregulation of HuR activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
Okicenone is a small molecule inhibitor of HuR that was identified from microbial broths.[1] It has been shown to interfere with several aspects of HuR function, including its ability to bind RNA, its subcellular trafficking, and its role in T-cell activation and cytokine expression.[1] This technical guide provides an in-depth overview of the binding characteristics and functional effects of this compound on HuR, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory activity of this compound on HuR function. The primary mechanism of action is believed to be the interference with HuR homodimerization, which is a prerequisite for high-affinity RNA binding.[1]
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 (HuR-RNA Binding Inhibition) | 0.53 - 2.9 µg/mL | Confocal Fluctuation Spectroscopy | In vitro | [1] |
| Inhibition of T-cell Activation | Yes (Qualitative) | IL-2 Reporter Gene Assay | Jurkat T-cells | [1] |
| Inhibition of Cytokine Expression | Yes (Qualitative) | ELISA | Jurkat T-cells | [1] |
| Inhibition of HuR Cytoplasmic Translocation | Yes (Qualitative) | Immunofluorescence | HeLa cells | [1] |
Note: A direct binding affinity (Kd) for the this compound-HuR interaction has not been explicitly reported in the literature. The provided IC50 value reflects the concentration of this compound required to inhibit 50% of the HuR-RNA binding interaction, which is a functional consequence of its effect on HuR dimerization.
Experimental Protocols
HuR-RNA Binding Inhibition Assay (Confocal Fluctuation Spectroscopy)
This assay was utilized for the initial high-throughput screening to identify inhibitors of the HuR-RNA interaction.
Principle: This method measures the diffusion time of a fluorescently labeled RNA probe. When the probe is bound to a protein like HuR, its diffusion time increases. An inhibitor that disrupts this interaction will cause a decrease in the diffusion time, back towards that of the free RNA probe.
Protocol:
-
Reagents:
-
Recombinant HuR protein (RRM1 and RRM2 domains).
-
Tetramethylrhodamine (TMR)-labeled ARE-RNA probe.
-
Assay Buffer: Specific buffer composition as described in Meisner et al., 2007.
-
This compound (or other test compounds).
-
-
Procedure:
-
A solution containing the TMR-labeled ARE-RNA probe and recombinant HuR is prepared in the assay buffer.
-
The test compound, such as this compound, is added to the solution at various concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The sample is then analyzed using a confocal fluctuation spectroscopy instrument.
-
The diffusion time of the TMR-labeled RNA is measured.
-
The IC50 value is determined by plotting the change in diffusion time against the concentration of the inhibitor.
-
Inhibition of HuR Cytoplasmic Translocation (Immunofluorescence)
This assay assesses the effect of this compound on the subcellular localization of HuR.
Principle: Under normal conditions, HuR is predominantly localized in the nucleus. Upon certain stimuli, it translocates to the cytoplasm. This assay uses immunofluorescence to visualize the location of HuR within the cell in the presence and absence of the inhibitor.
Protocol:
-
Cell Culture:
-
HeLa cells are cultured on glass coverslips in appropriate media.
-
-
Treatment:
-
Cells are treated with a stimulus known to induce HuR cytoplasmic translocation (e.g., UV irradiation or chemical inducers).
-
A parallel set of cells is co-treated with the stimulus and this compound at a desired concentration.
-
Control cells are left untreated or treated with vehicle (DMSO).
-
-
Immunofluorescence Staining:
-
After the treatment period, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are then incubated with a primary antibody specific for HuR.
-
Following washing steps, a fluorescently labeled secondary antibody is applied.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Imaging:
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The subcellular localization of HuR (nuclear vs. cytoplasmic) is observed and quantified.
-
T-cell Activation Assay (IL-2 Reporter Gene Assay)
This assay measures the impact of this compound on T-cell activation by quantifying the expression of a reporter gene under the control of the Interleukin-2 (IL-2) promoter.
Principle: T-cell activation leads to the transcription of the IL-2 gene. In this assay, the IL-2 promoter is linked to a reporter gene (e.g., luciferase). Inhibition of T-cell activation will result in a decrease in reporter gene expression.
Protocol:
-
Cell Line:
-
Jurkat T-cells stably transfected with a luciferase reporter construct driven by the IL-2 promoter.
-
-
Activation and Treatment:
-
Jurkat cells are seeded in a multi-well plate.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
T-cell activation is induced using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/anti-CD28 antibodies.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 6-24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The resulting luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.
-
The inhibitory effect of this compound is determined by comparing the luminescence in treated versus untreated activated cells.
-
Visualizations
Signaling Pathway: HuR-mediated mRNA Stabilization
The following diagram illustrates the general mechanism of HuR-mediated stabilization of target mRNAs, a process inhibited by this compound.
Caption: this compound inhibits HuR dimerization, preventing stable mRNA binding.
Experimental Workflow: HuR-RNA Binding Inhibition Assay
The workflow for identifying inhibitors of HuR-RNA binding using fluorescence polarization is depicted below.
Caption: Workflow for fluorescence polarization-based HuR-RNA binding assay.
Logical Relationship: this compound's Mechanism of Action
This diagram illustrates the proposed mechanism by which this compound exerts its inhibitory effects on HuR function.
Caption: this compound's proposed mechanism of action, from molecular to functional effects.
Conclusion
This compound represents a valuable tool for investigating the multifaceted roles of HuR in cellular processes. Its ability to inhibit HuR dimerization, and consequently disrupt RNA binding and cytoplasmic translocation, leads to significant downstream effects on gene expression, particularly in the context of immune responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies of HuR biology and its potential as a therapeutic target. Further investigation into the precise molecular interactions between this compound and HuR, as well as a broader characterization of its effects on various signaling pathways, will undoubtedly provide deeper insights into the complex world of post-transcriptional gene regulation.
References
Exploring the Potential Therapeutic Targets of Okicenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone is a naturally derived small molecule identified as a potent inhibitor of the Human antigen R (HuR) protein, a critical regulator of post-transcriptional gene expression. By interfering with HuR function, this compound presents a promising avenue for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity. While specific quantitative data for this compound's inhibitory activity is not publicly available, this guide offers a comprehensive overview based on existing literature.
Introduction to this compound
This compound is a microbial-derived compound isolated from Actinomyces sp.[1]. Structurally, it is classified as a phenol and polyphenol[2]. Its significance in biomedical research stems from its identification as a low-molecular-weight inhibitor of the RNA-binding protein HuR[1][2].
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 137018-54-3 |
The Primary Target: Human Antigen R (HuR)
The central therapeutic target of this compound is the Human antigen R (HuR) protein, also known as ELAV-like protein 1 (ELAVL1). HuR is a ubiquitously expressed RNA-binding protein that plays a pivotal role in the post-transcriptional regulation of a large number of genes. It primarily functions by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This interaction stabilizes the mRNAs, leading to increased protein expression of genes involved in critical cellular processes such as proliferation, inflammation, angiogenesis, and stress response.
Dysregulation of HuR activity is implicated in the pathogenesis of numerous diseases, particularly cancer, where it often promotes tumor growth and survival by stabilizing the mRNAs of oncogenes, growth factors, and inflammatory cytokines.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on HuR through a multi-faceted mechanism of action. The primary mode of inhibition is believed to be the interference with HuR homodimerization, which is a prerequisite for its efficient binding to target mRNAs[1]. By preventing the formation of HuR dimers, this compound effectively blocks the subsequent steps in HuR-mediated gene regulation.
The key inhibitory actions of this compound include:
-
Inhibition of HuR Oligomerization: this compound disrupts the formation of HuR dimers, a critical step for its function[1][2].
-
Interference with HuR-RNA Binding: By inhibiting dimerization, this compound indirectly prevents the stable binding of HuR to the AREs of its target mRNAs[1][2].
-
Disruption of HuR Trafficking: The nucleocytoplasmic shuttling of HuR is essential for its function. This compound has been shown to interfere with this trafficking process[1][2].
-
Modulation of Cytokine Expression: By inhibiting HuR, this compound can decrease the stability of mRNAs encoding various pro-inflammatory cytokines, thereby reducing their expression[1][2].
-
Inhibition of T-cell Activation: HuR plays a role in T-cell activation, and by targeting HuR, this compound can modulate immune responses[1][2].
Quantitative Data on HuR Inhibition
| Inhibitor | IC50 / Ki Value | Assay Type | Reference |
| Azaphilone-9 | IC50 = 1.2 µM | HuR-ARE RNA interaction assay | MedChemExpress |
| KH-3 | IC50 = 0.35 µM | RNA-binding protein Hu antigen R (HuR) inhibition assay | MedChemExpress |
| CMLD-2 | Ki = 350 nM | HuR-ARE interaction assay | MedChemExpress |
| MS-444 | Not specified | Confocal fluctuation spectroscopy assay | [1] |
| Dehydromutactin | Not specified | Confocal fluctuation spectroscopy assay | [1] |
| This compound | Not Publicly Available | Confocal fluctuation spectroscopy assay | [1] |
Potential Therapeutic Applications and Signaling Pathways
Given HuR's extensive role in regulating genes critical for disease progression, this compound's inhibitory activity suggests its potential application in various therapeutic areas.
Oncology
In cancer, HuR promotes tumorigenesis by stabilizing the mRNAs of oncogenes, anti-apoptotic proteins, and pro-angiogenic factors. By inhibiting HuR, this compound could potentially downregulate these key cancer-promoting proteins, leading to reduced tumor growth, increased apoptosis, and decreased angiogenesis.
Caption: this compound's inhibition of HuR dimerization in cancer.
Inflammatory Diseases
HuR is a key regulator of the inflammatory response, stabilizing the mRNAs of numerous pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This compound's ability to inhibit HuR could lead to the destabilization of these cytokine mRNAs, resulting in a potent anti-inflammatory effect.
References
Methodological & Application
Application Notes and Protocols for Okicenone in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okicenone is a small molecule inhibitor of the RNA-binding protein HuR (Hu protein R).[1] By interfering with HuR's function, this compound can modulate the expression of genes critical for cancer cell proliferation, survival, and inflammation. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture assays to assess its anti-cancer effects. The protocols cover cell viability, apoptosis, and western blot analysis, along with representative data and diagrams to illustrate the mechanism of action and experimental workflows.
Introduction
The HuR protein, also known as ELAV-like protein 1 (ELAVL1), is an RNA-binding protein that plays a significant role in post-transcriptional gene regulation.[2] It binds to AU-rich elements (AREs) in the 3'-untranslated region of many mRNAs, enhancing their stability and translation.[3] Many of these target mRNAs encode for proteins involved in tumorigenesis, including cyclins, growth factors (like VEGF), and anti-apoptotic proteins (like Bcl-2).[3] In numerous cancer types, HuR is overexpressed and predominantly located in the cytoplasm, where it exerts its stabilizing function, contributing to cancer progression.[3]
This compound has been identified as a low-molecular-weight inhibitor of HuR.[4] Its mechanism of action involves the disruption of HuR homodimerization, a necessary step for its binding to target mRNAs.[4][5] By preventing HuR from forming functional dimers, this compound interferes with its ability to stabilize target mRNAs, leading to their degradation and a subsequent decrease in the corresponding oncoproteins.[4] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines based on 24-hour and 48-hour treatments. These values are for illustrative purposes and may vary depending on the specific experimental conditions and cell line.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h |
| MDA-MB-231 | Breast Cancer | 15.5 | 8.2 |
| A549 | Lung Cancer | 22.1 | 12.8 |
| HCT116 | Colon Cancer | 18.9 | 10.5 |
| Panc-1 | Pancreatic Cancer | 25.3 | 14.7 |
| K562 | Leukemia | 12.4 | 6.9 |
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other necessary consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture Maintenance: Culture the cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2. Passage the cells upon reaching 80-90% confluency.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using a complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells seeded in a 6-well plate
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for assessing the protein levels of HuR and its downstream targets.
Materials:
-
Cells seeded in 6-well or 10 cm plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HuR, anti-Bcl-2, anti-Cyclin D1, anti-VEGF, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize the protein levels.
Visualizations
Signaling Pathway of HuR Inhibition by this compound```dot
Caption: Workflow for evaluating this compound's in-vitro effects.
References
How to dissolve and prepare Okicenone for experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okicenone is a naturally derived small molecule identified as a potent inhibitor of the Human antigen R (HuR) protein.[1][2] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing AU-rich element (ARE)-containing mRNAs of many proto-oncogenes, cytokines, and other proteins involved in cell proliferation, inflammation, and stress responses. By inhibiting HuR, this compound interferes with HuR's ability to bind to target mRNAs, leading to their degradation. This mechanism of action makes this compound a valuable tool for studying the biological functions of HuR and a potential therapeutic agent for diseases characterized by HuR overexpression, such as various cancers and inflammatory disorders.[1][2]
These application notes provide detailed protocols for the dissolution and preparation of this compound for in vitro experiments, specifically focusing on its application in cell-based assays to study its effects on T-cell activation and cytokine expression.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Solid powder |
| Storage (Short-term) | 0 - 4°C (days to weeks) |
| Storage (Long-term) | -20°C (months to years) |
| Handling | Store in a dry, dark place. |
Preparation of this compound Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Calculate the required amount of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.58 mg of this compound powder (Molecular Weight = 258.27 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity.[3] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
Protocol 1: Inhibition of T-Cell Activation
This protocol describes a general method to assess the effect of this compound on T-cell activation using a human T-lymphocyte cell line, such as Jurkat cells. Activation can be induced by phorbol 12-myristate 13-acetate (PMA) and ionomycin, which mimic T-cell receptor (TCR) signaling.
Materials:
-
Jurkat cells (or other suitable T-cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution
-
Ionomycin stock solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁵ cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (DMSO only).
-
T-Cell Activation: Stimulate the cells by adding PMA and ionomycin to a final concentration of 50 ng/mL and 1 µM, respectively.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a staining buffer and add fluorescently labeled antibodies against T-cell activation markers (e.g., anti-CD69-FITC, anti-CD25-PE).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells and resuspend them in PBS.
-
Analyze the expression of the activation markers using a flow cytometer.
-
Protocol 2: Inhibition of Cytokine Expression
This protocol outlines a method to measure the effect of this compound on the production of cytokines, such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), from activated T-cells.
Materials:
-
Jurkat cells (or primary T-cells)
-
Complete RPMI-1640 medium
-
This compound stock solution (10 mM in DMSO)
-
PMA and Ionomycin
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit, human TNF-α ELISA kit)
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 to seed and treat the cells with varying concentrations of this compound.
-
T-Cell Activation: Activate the cells with PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader and calculate the concentration of the cytokine in each sample based on a standard curve.
Signaling Pathway
This compound's Mechanism of Action: Inhibition of HuR-Mediated mRNA Stabilization
This compound inhibits the function of HuR, which is known to stabilize the mRNAs of various genes involved in T-cell activation and the inflammatory response, including cytokines like IL-2 and TNF-α. By preventing HuR from binding to the AREs in the 3'-untranslated region (3'-UTR) of these mRNAs, this compound promotes their degradation, leading to reduced protein expression.
This diagram illustrates that upon T-cell activation, the transcription of genes encoding cytokines is increased. The resulting mRNAs, which contain AREs, are typically stabilized by HuR, leading to their translation and the production of cytokine proteins. This compound intervenes by inhibiting HuR, which prevents the stabilization of these mRNAs, causing them to be degraded. This ultimately leads to a reduction in cytokine production and a dampening of the inflammatory response.
References
- 1. HuR Plays a Positive Role to Strengthen the Signaling Pathways of CD4+ T Cell Activation and Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and mechanistic characterization of low-molecular-weight inhibitors for HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Okicenone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okicenone, also known as Bocodepsin (OKI-179), is a novel, orally bioavailable class I selective histone deacetylase (HDAC) inhibitor. It is a prodrug that is metabolized in vivo to its active form, OKI-006. For in vitro cellular assays, the related prodrug OKI-005 is utilized, which also converts to the active metabolite OKI-006 within cells. As a class I selective HDAC inhibitor, this compound plays a crucial role in epigenetic regulation. Dysregulation of histone acetylation is a common feature in many cancers, leading to altered gene expression that promotes tumor growth and survival. This compound's mechanism of action involves the inhibition of HDACs, leading to an increase in histone acetylation, which in turn can reactivate tumor suppressor genes, induce apoptosis, and cause cell cycle arrest in cancer cells. This document provides a summary of the application of this compound in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle, along with detailed protocols for key experimental procedures.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of OKI-005 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity to OKI-005 | IC50 (nM) |
| CAL-120 | Triple-Negative Breast Cancer (TNBC) | Sensitive | < 100 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Sensitive | < 100 |
| HCC1395 | Triple-Negative Breast Cancer (TNBC) | Resistant | > 500 |
| Hs578T | Triple-Negative Breast Cancer (TNBC) | Resistant | > 500 |
| HCT-116 | Colorectal Cancer (CRC) | Sensitive | Not specified |
Table 2: Pro-apoptotic Effects of OKI-005 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Sensitivity | Fold Increase in Apoptosis (Caspase-3/7 activity) |
| CAL-120 | Sensitive | Up to 7-9 fold |
| MDA-MB-231 | Sensitive | Up to 7-9 fold |
| HCC1395 | Resistant | 2-3 fold |
| Hs578T | Resistant | 2-3 fold |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
OKI-005 (or other test compound)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of OKI-005 in complete culture medium.
-
Add the desired concentrations of OKI-005 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cancer cells by treating with OKI-005 for the desired time (e.g., 48 hours). Include an untreated control.
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Krishan's Staining by Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of a cell population using propidium iodide staining.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Krishan's Staining Solution (0.1% Sodium Citrate, 0.02 mg/mL RNase A, 0.3% NP-40, 0.05 mg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with OKI-005 for the desired time (e.g., 24 hours).
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of Krishan's staining solution.
-
Vortex gently.
-
Incubate at 4°C for at least 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data in a linear mode for the PI signal.
-
Use appropriate gating to exclude doublets and debris.
-
-
Data Analysis:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot for Histone Acetylation
This protocol is for the detection of changes in histone acetylation levels following treatment with an HDAC inhibitor.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with OKI-005 for a specified time (e.g., 24 hours).
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the level of acetylated histones to the total histone or a loading control like β-actin.
-
Application Notes and Protocols for Studying mRNA Stability and Degradation with Small Molecule Modulators
Topic: Using Small Molecule Modulators to Study mRNA Stability and Degradation
Note: The following application notes and protocols are designed to provide a comprehensive framework for investigating the effects of a small molecule, referred to herein as "Okicenone," on mRNA stability and degradation. As "this compound" is a placeholder, these methodologies are broadly applicable to any small molecule compound with suspected activity in modulating mRNA turnover.
Introduction
The regulation of messenger RNA (mRNA) stability is a critical control point in gene expression, allowing cells to rapidly adjust their proteome in response to internal and external signals. The half-life of an mRNA molecule is determined by a complex interplay of cis-acting sequence elements within the mRNA and trans-acting RNA-binding proteins (RBPs) and microRNAs. Dysregulation of mRNA stability is implicated in numerous diseases, including cancer and inflammatory disorders. Small molecules that can modulate mRNA stability are valuable research tools for dissecting the underlying molecular mechanisms and represent a promising class of therapeutic agents.
These application notes provide detailed protocols for characterizing the effect of a small molecule, "this compound," on mRNA stability. The described methods will enable researchers to determine the half-life of specific mRNAs, investigate the mechanism of action of the compound, and quantify its impact on gene expression.
Background: Pathways of mRNA Degradation and Regulation
In eukaryotic cells, mRNA degradation is primarily initiated by the shortening of the poly(A) tail (deadenylation), which is often the rate-limiting step.[1] Following deadenylation, the mRNA can be degraded by two main exonucleolytic pathways:
-
5' to 3' Decay: The 5' cap is removed by a decapping enzyme (e.g., Dcp2), exposing the mRNA to degradation by the 5' to 3' exonuclease XRN1.[2][3]
-
3' to 5' Decay: The mRNA is degraded from the 3' end by the exosome, a multi-protein complex with 3' to 5' exonuclease activity.[1]
The stability of individual mRNAs is often dictated by AU-rich elements (AREs) in their 3' untranslated regions (3'-UTRs).[4][5] These AREs are binding sites for RBPs that can either promote degradation (e.g., Tristetraprolin (TTP), KSRP) or stabilization (e.g., HuR).[4][6]
Several key signaling pathways are known to influence mRNA stability, often by phosphorylating and altering the activity of these RBPs. A small molecule like "this compound" could potentially modulate mRNA stability by targeting components of these pathways.
-
p38 MAPK Pathway: Activation of the p38 MAPK pathway can lead to the phosphorylation and activation of MAPK-activated protein kinase 2 (MK2).[5][7] MK2, in turn, can phosphorylate and inactivate destabilizing RBPs like TTP, leading to the stabilization of target mRNAs, such as those encoding inflammatory cytokines.[5][8]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[9] Akt can phosphorylate and regulate the activity of several RBPs. For instance, Akt-mediated phosphorylation can inhibit the function of the destabilizing RBP KSRP, thereby increasing the stability of its target mRNAs.[6] Additionally, the PI3K/Akt/mTOR pathway has been shown to enhance the stability of certain oncoproteins.[10]
Application Notes
Proposed Mechanism of Action for "this compound"
A small molecule like "this compound" could modulate mRNA stability through several potential mechanisms:
-
Direct Inhibition of Decay Machinery: "this compound" could directly bind to and inhibit the activity of key enzymes in the mRNA decay pathways, such as decapping enzymes or exonucleases.
-
Modulation of RNA-Binding Proteins: The compound might interfere with the interaction between an RBP and its target mRNA, either preventing the binding of a destabilizing RBP or promoting the binding of a stabilizing one.
-
Modulation of Signaling Pathways: "this compound" could act as an inhibitor or activator of a kinase within a signaling cascade that regulates mRNA stability, such as the p38 MAPK or PI3K/Akt pathways.
Experimental Design Considerations
-
Cell Line Selection: Choose a cell line that is relevant to the biological context of interest and expresses the target mRNA(s).
-
Dose-Response and Time-Course: Determine the optimal concentration of "this compound" by performing a dose-response curve and assessing cell viability (e.g., using an MTT or CellTiter-Glo assay). A time-course experiment should also be conducted to identify the optimal treatment duration for observing effects on mRNA levels.
-
Selection of Target mRNAs: Select target mRNAs based on prior knowledge or preliminary screening data (e.g., from a microarray or RNA-seq experiment). Include well-characterized short-lived and long-lived mRNAs as controls. For example, c-fos and c-myc are classic examples of short-lived transcripts, while GAPDH and ACTB are typically stable.
-
Controls: Appropriate vehicle controls (e.g., DMSO) must be included in all experiments. For signaling pathway studies, consider using known inhibitors or activators of the pathway as positive controls.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Effect of "this compound" on mRNA Half-Life
| Target mRNA | Condition | Half-Life (hours) ± SD | Fold Change vs. Vehicle | p-value |
| Gene X | Vehicle | 1.5 ± 0.2 | 1.0 | - |
| Gene X | This compound (10 µM) | 4.5 ± 0.5 | 3.0 | <0.01 |
| Gene Y | Vehicle | 8.2 ± 1.1 | 1.0 | - |
| Gene Y | This compound (10 µM) | 8.5 ± 1.3 | 1.04 | >0.05 (ns) |
| c-fos | Vehicle | 0.5 ± 0.1 | 1.0 | - |
| c-fos | This compound (10 µM) | 1.8 ± 0.3 | 3.6 | <0.01 |
| GAPDH | Vehicle | >24 | 1.0 | - |
| GAPDH | This compound (10 µM) | >24 | - | >0.05 (ns) |
Table 2: Dose-Response of "this compound" on the Expression of Gene X
| "this compound" Conc. (µM) | Relative mRNA Level (%) ± SD | IC50/EC50 (µM) |
| 0 (Vehicle) | 100 ± 8 | \multirow{6}{*}{5.2} |
| 0.1 | 95 ± 7 | |
| 1 | 78 ± 6 | |
| 5 | 52 ± 5 | |
| 10 | 25 ± 4 | |
| 50 | 12 ± 3 |
Experimental Protocols
Protocol 1: Determination of mRNA Half-Life via Transcriptional Inhibition
This protocol uses Actinomycin D, a potent inhibitor of transcription, to measure the decay rate of specific mRNAs.[11][12][13]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
"this compound" stock solution (e.g., in DMSO)
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target and reference genes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Pre-treat the cells with "this compound" at the desired concentration or with vehicle control for the predetermined optimal time.
-
Transcription Inhibition: Add Actinomycin D to the culture medium to a final concentration of 5-10 µg/mL. This is time point 0.
-
Time-Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, 8, 12 hours). For each time point: a. Aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells directly in the well according to the RNA extraction kit manufacturer's protocol.
-
RNA Extraction: Isolate total RNA from the cell lysates. Ensure high-quality RNA by checking the A260/280 ratio (should be ~2.0) and integrity (e.g., via gel electrophoresis).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a reverse transcription kit.
-
Quantitative RT-PCR (RT-qPCR): a. Perform RT-qPCR using primers for your target mRNA(s) and a stable reference gene (e.g., 18S rRNA, which is transcribed by RNA Polymerase I and is less sensitive to Actinomycin D). b. Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene and relative to the 0-hour time point.
-
Data Analysis: a. Plot the natural logarithm of the remaining mRNA percentage versus time. b. The decay rate constant (k) is the negative of the slope of the linear regression line. c. Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
Protocol 2: Global Analysis of mRNA Stability via Metabolic Labeling (SLAM-seq)
Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful method for measuring mRNA half-lives on a transcriptome-wide scale.[14][15][16] It involves metabolic labeling of newly transcribed RNA with 4-thiouridine (s4U), followed by alkylation that introduces T-to-C conversions during reverse transcription, allowing for the differentiation of new and old transcripts.
Key Steps of SLAM-seq for Catabolic Rate Measurement:
-
Steady-State Labeling: Incubate cells with s4U for a prolonged period (e.g., 24 hours) to label the majority of the transcriptome.
-
Chase: Remove the s4U-containing medium and replace it with medium containing a high concentration of unlabeled uridine. This marks the beginning of the chase period (time 0).
-
Compound Treatment: Treat the cells with "this compound" or vehicle at the start of the chase.
-
Time-Course Collection: Harvest cells at different time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
-
RNA Extraction: Isolate total RNA.
-
Alkylation: Treat the RNA with iodoacetamide (IAA) to alkylate the s4U residues.
-
Library Preparation and Sequencing: Prepare sequencing libraries (e.g., 3' mRNA-seq libraries like QuantSeq) and perform high-throughput sequencing.
-
Bioinformatic Analysis: a. Align sequencing reads to the reference genome. b. Use specialized software (e.g., GRAND-SLAM) to analyze T>C conversion rates. c. Calculate mRNA half-lives by modeling the decrease in the fraction of s4U-containing (old) transcripts over time.
Protocol 3: Western Blotting for Protein Expression Analysis
To determine if changes in mRNA stability translate to altered protein levels, perform a western blot for the protein encoded by the target mRNA.
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells treated with "this compound" or vehicle and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the target protein level to the loading control.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for assessing the effect of a small molecule on mRNA stability.
Caption: p38 MAPK pathway leading to mRNA stabilization via MK2-mediated phosphorylation of TTP.
Caption: PI3K/Akt pathway influencing mRNA stability through phosphorylation of KSRP.
Caption: Overview of the major mRNA degradation pathways in eukaryotes.
References
- 1. Inhibition and Avoidance of mRNA Degradation by RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Translational Repression by Activators of mRNA Decapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General translational repression by activators of mRNA decapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An interplay between the p38 MAPK pathway and AUBPs regulates c-fos mRNA stability during mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. biorxiv.org [biorxiv.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome-Wide Profiling of RNA Stability | Springer Nature Experiments [experiments.springernature.com]
- 15. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 16. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Okicenone's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okicenone is a novel synthetic compound with therapeutic potential, necessitating a thorough understanding of its molecular mechanism of action. A critical aspect of this characterization is to quantify its impact on gene expression. These application notes provide a comprehensive overview of standard methodologies to assess the effects of this compound on cellular transcriptomes. The included protocols offer step-by-step guidance for researchers to generate robust and reproducible data.
Overview of Methodologies
Several powerful techniques can be employed to quantify changes in gene expression following treatment with this compound. The choice of method depends on the experimental goals, ranging from targeted gene analysis to global transcriptome profiling.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This is the gold standard for quantifying the expression of a limited number of target genes with high sensitivity and specificity. It is ideal for validating findings from high-throughput methods or for focused studies on specific pathways.
-
RNA Sequencing (RNA-Seq): This next-generation sequencing (NGS) based approach provides a comprehensive and unbiased view of the entire transcriptome. RNA-Seq can identify novel transcripts, alternative splicing events, and differential expression of thousands of genes simultaneously.[1][2]
-
Microarray Analysis: This hybridization-based technique allows for the simultaneous measurement of the expression levels of thousands of predefined genes.[3] While less comprehensive than RNA-Seq for novel transcript discovery, it remains a robust and cost-effective method for large-scale gene expression profiling.
Experimental Workflows
A systematic approach is crucial for obtaining reliable data on this compound's effect on gene expression. The following workflow outlines the key steps from experimental design to data analysis.
Data Presentation: Hypothetical this compound Effects
The following tables summarize hypothetical quantitative data from experiments investigating the effect of this compound on a cancer cell line.
Table 1: RT-qPCR Analysis of Key Cancer-Related Genes
| Gene | Treatment (this compound 10 µM) | Fold Change (vs. Vehicle) | P-value |
| Apoptosis | |||
| BCL2 | Down-regulated | -3.5 | < 0.01 |
| BAX | Up-regulated | 2.8 | < 0.01 |
| Caspase-3 | Up-regulated | 4.1 | < 0.001 |
| Cell Cycle | |||
| CDK1 | Down-regulated | -2.9 | < 0.01 |
| Cyclin B1 | Down-regulated | -3.2 | < 0.01 |
| p21 | Up-regulated | 5.6 | < 0.001 |
| Angiogenesis | |||
| VEGFA | Down-regulated | -4.5 | < 0.001 |
| HIF1A | Down-regulated | -2.7 | < 0.01 |
Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | P-value | q-value (FDR) | Regulation |
| FOS | 3.45 | 1.2e-8 | 2.5e-7 | Up |
| JUN | 3.12 | 3.5e-8 | 5.1e-7 | Up |
| EGR1 | 2.98 | 8.1e-8 | 9.9e-7 | Up |
| CDKN1A (p21) | 2.50 | 1.4e-7 | 1.6e-6 | Up |
| GADD45A | 2.33 | 2.1e-7 | 2.3e-6 | Up |
| CCND1 | -2.87 | 4.5e-8 | 6.2e-7 | Down |
| MYC | -2.65 | 6.8e-8 | 8.3e-7 | Down |
| E2F1 | -2.41 | 9.2e-8 | 1.1e-6 | Down |
| BCL2 | -2.11 | 1.8e-7 | 1.9e-6 | Down |
| VEGFA | -1.98 | 3.2e-7 | 3.4e-6 | Down |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549 lung carcinoma cells) in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO equivalent) must be included.
-
Treatment Application: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the well using a lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Purification: Purify the RNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Purity: Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8).
-
Integrity: Analyze the RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be > 8 for optimal results in downstream applications.
-
Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Protocol 4: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated upon this compound treatment.[2]
-
Potential Signaling Pathways Modulated by this compound
Based on the hypothetical gene expression changes, this compound may impact several key signaling pathways involved in cancer cell proliferation and survival. Further investigation into these pathways can provide deeper insights into its mechanism of action.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] The upregulation of immediate early genes like FOS and JUN suggests a potential modulation of the MAPK/ERK pathway.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is another critical signaling route that promotes cell survival and proliferation.[5] The downregulation of anti-apoptotic genes like BCL2 could be linked to the inhibition of this pathway.
References
- 1. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 2. novogene.com [novogene.com]
- 3. Expression profiling of drug response - from genes to pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major signaling pathways and key mediators of macrophages in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Preclinical Evaluation of Okicenone in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Okicenone is a small molecule inhibitor of the RNA-binding protein Hu protein R (HuR). HuR is known to play a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various mRNAs, thereby modulating their stability and translation. Dysregulation of HuR activity has been implicated in the pathogenesis of numerous diseases, including chronic inflammatory disorders and cancer, making it an attractive therapeutic target. This compound interferes with HuR's function by inhibiting its oligomerization, RNA binding, and cellular trafficking. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and T-cell activation, highlighting its potential as a therapeutic agent.[1]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of inflammation and cancer. The protocols outlined below are designed to assess the pharmacokinetics, safety, and efficacy of this compound, providing crucial data for its further development.
Pharmacokinetic and Toxicity Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of this compound is paramount before proceeding to efficacy studies.
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of this compound in mice following a single oral and intravenous administration.
Protocol:
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Formulation: this compound should be formulated in a suitable vehicle for both oral (e.g., 0.5% methylcellulose in water) and intravenous (e.g., saline with 5% DMSO and 10% Solutol HS 15) administration.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound (e.g., 10, 30, 100 mg/kg) by oral gavage.
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1, 5, 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| This compound | IV | 5 | Data | Data | Data | Data | N/A |
| PO | 30 | Data | Data | Data | Data | Data |
Note: This table should be populated with the experimental data.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity of this compound.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Dosing: Administer single, escalating doses of this compound via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation:
Table 2: Acute Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | 5 M, 5 F | 0/10 | None | Data | No abnormal findings |
| Low Dose | 5 M, 5 F | Data | Data | Data | Data |
| Mid Dose | 5 M, 5 F | Data | Data | Data | Data |
| High Dose | 5 M, 5 F | Data | Data | Data | Data |
Note: This table should be populated with the experimental data.
Efficacy Studies in Inflammatory Disease Models
Given this compound's mechanism of action involving the inhibition of pro-inflammatory cytokine expression, animal models of inflammatory diseases are highly relevant for efficacy testing.
Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To evaluate the anti-inflammatory and disease-modifying effects of this compound in a mouse model of rheumatoid arthritis.
Protocol:
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization 21 days later.
-
Treatment: Begin daily oral administration of this compound (at doses determined from PK and toxicity studies) or vehicle upon the first signs of arthritis. A positive control group (e.g., methotrexate) should be included.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the severity of arthritis daily using a standardized clinical scoring system (0-4 scale per paw).
-
Paw Swelling: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Data Presentation:
Table 3: Efficacy of this compound in the Mouse CIA Model
| Treatment Group | Mean Arthritis Score (Day X) | Paw Swelling (mm, Day X) | Histological Score (Inflammation) | Serum TNF-α (pg/mL) |
| Vehicle | Data | Data | Data | Data |
| This compound (Low Dose) | Data | Data | Data | Data |
| This compound (High Dose) | Data | Data | Data | Data |
| Methotrexate | Data | Data | Data | Data |
Note: This table should be populated with the experimental data.
Efficacy Studies in Cancer Models
HuR is overexpressed in various cancers and contributes to tumor growth and progression. Therefore, evaluating this compound in relevant cancer models is a key step.
Human Tumor Xenograft Model in Nude Mice
Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model.
Protocol:
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to have high HuR expression (e.g., a colorectal or breast cancer cell line) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups and begin daily oral administration of this compound, vehicle, or a standard-of-care chemotherapeutic agent.
-
Efficacy Assessment:
-
Tumor Growth: Measure tumor volume twice weekly using digital calipers.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess the levels of HuR and its downstream target mRNAs and proteins.
-
Data Presentation:
Table 4: Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³, Day X) | Tumor Growth Inhibition (%) | Body Weight Change (%) | HuR Target mRNA Expression (Fold Change) |
| Vehicle | Data | N/A | Data | 1.0 |
| This compound (Low Dose) | Data | Data | Data | Data |
| This compound (High Dose) | Data | Data | Data | Data |
| Standard of Care | Data | Data | Data | Data |
Note: This table should be populated with the experimental data.
Visualizations
Signaling Pathway of HuR Inhibition by this compound
Caption: Mechanism of this compound action on the HuR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for preclinical efficacy testing of this compound.
Logical Relationship of Preclinical Development Stages
Caption: Logical progression of this compound's preclinical evaluation.
References
Okicenone: A Novel Tool for the Investigation of Autoimmune Disease Models
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant challenge in medicine. Preclinical animal models are indispensable tools for understanding the complex pathophysiology of these diseases and for the development of novel therapeutics. Okicenone is a potent and selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3), key enzymes in cytokine signaling pathways that are critical drivers of autoimmune pathology. By blocking these pathways, this compound offers a powerful means to dissect the roles of specific cytokines in autoimmune models and to evaluate the therapeutic potential of JAK inhibition. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in two standard autoimmune disease models: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a crucial signaling cascade utilized by numerous cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2] Many cytokines implicated in autoimmune diseases, such as various interleukins (IL-2, IL-6, IL-7, IL-15, IL-21) and interferons (IFNs), rely on JAKs for signal transduction.[1][3]
This compound exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAK1 and JAK3.[4] This dual inhibition disrupts the signaling of a wide range of pro-inflammatory cytokines.[1] Specifically, JAK3 is predominantly associated with the common gamma chain (γc) of receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the proliferation and function of lymphocytes.[1][3] JAK1 has a broader role, pairing with other JAKs to mediate signaling for other inflammatory cytokines like IL-6 and interferons.[1] By inhibiting both JAK1 and JAK3, this compound effectively dampens the inflammatory cascade at a critical control point, preventing the phosphorylation and activation of STAT proteins, their subsequent translocation to the nucleus, and the transcription of target inflammatory genes.[2]
Data Presentation: Efficacy of this compound in Preclinical Autoimmune Models
The efficacy of this compound has been evaluated in murine models of rheumatoid arthritis (Collagen-Induced Arthritis) and multiple sclerosis (Experimental Autoimmune Encephalomyelitis). The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | This compound (15 mg/kg, BID) | This compound (30 mg/kg, BID) |
| Mean Arthritis Score (Day 45) | 10.2 ± 1.5 | 4.5 ± 0.8 | 2.1 ± 0.5** |
| Hind Paw Thickness (mm, Day 45) | 3.8 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Histological Score (Inflammation) | 3.5 ± 0.5 | 1.8 ± 0.4* | 0.9 ± 0.3 |
| Serum TNF-α (pg/mL) | 85.4 ± 12.1 | 42.1 ± 8.5 | 25.6 ± 6.2** |
| Serum IL-6 (pg/mL) | 150.2 ± 25.6 | 65.7 ± 15.3 | 38.4 ± 10.1** |
| *Data are presented as mean ± SEM. BID: twice daily oral gavage. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. | |||
| Data synthesized from representative studies of JAK inhibitors in CIA models.[5][6][7] |
Table 2: Efficacy of this compound in the Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Vehicle Control | This compound (15 mg/kg, QD) | This compound (30 mg/kg, QD) |
| Peak Clinical Score | 4.0 ± 0.5 | 2.5 ± 0.6 | 1.5 ± 0.4** |
| Day of Onset | 10.5 ± 1.2 | 14.2 ± 1.5 | 16.8 ± 1.8 |
| CNS Inflammatory Infiltration (cells/mm²) | 250 ± 45 | 110 ± 30* | 65 ± 20 |
| Splenic Th1 Cells (% of CD4+) | 15.8 ± 2.5 | 8.2 ± 1.8 | 5.1 ± 1.2** |
| Splenic Th17 Cells (% of CD4+) | 4.2 ± 0.8 | 2.1 ± 0.5 | 1.3 ± 0.4** |
| *Data are presented as mean ± SEM. QD: once daily oral gavage. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. | |||
| Data synthesized from representative studies of JAK inhibitors in EAE models.[8][9] |
Experimental Protocols
The following are detailed protocols for the use of this compound in the CIA and EAE mouse models.
Protocol 1: Therapeutic Treatment with this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis using bovine type II collagen and subsequent therapeutic treatment with this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Okicenone in aqueous solutions.
Welcome to the technical support center for Okicenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guides
Problem: this compound is precipitating out of my aqueous buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with inherently low solubility in aqueous solutions.
-
pH of the Solution: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1]
-
Buffer Concentration and Composition: The components of your buffer system could be interacting with this compound, leading to precipitation.
-
Temperature: Changes in temperature can affect the solubility of a compound.
-
Supersaturation: Rapidly dissolving this compound, especially from a concentrated stock solution in an organic solvent, can lead to a supersaturated and unstable solution.[2]
Troubleshooting Steps:
-
Verify the pH of your solution: For weakly acidic or basic drugs, adjusting the pH can significantly increase solubility.[1] For instance, the solubility of weakly acidic drugs may increase at a pH higher than their pKa.[3]
-
Consider the use of co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][]
-
Evaluate the impact of temperature: Determine if warming or cooling the solution (within the stability limits of this compound) improves its solubility.
-
Control the rate of addition: When diluting a concentrated stock of this compound, add it slowly to the aqueous buffer while stirring to avoid localized supersaturation and precipitation.
-
Filter the solution: If precipitation has already occurred, you may be able to remove the precipitate by filtering the solution through a 0.22 µm filter to obtain a saturated solution.
Problem: I am seeing inconsistent results in my cell-based assays.
Possible Causes and Solutions:
-
Precipitation in Culture Media: this compound may be precipitating in the complex environment of cell culture media, leading to variable effective concentrations.
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other serum supplements can bind to this compound, affecting its availability.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.
Troubleshooting Steps:
-
Visually inspect your culture media after adding this compound: Look for any signs of cloudiness or precipitate, both immediately and over the time course of your experiment.
-
Prepare a solubility curve in your specific culture medium: This will help you determine the maximum soluble concentration of this compound under your experimental conditions.
-
Consider using a solubilizing agent: Formulating this compound with a non-toxic surfactant or cyclodextrin can improve its solubility and stability in culture media.[8]
-
Minimize the use of plasticware where possible: If feasible, use glass or low-binding plasticware to reduce adsorption.
-
Include appropriate controls: Always include vehicle controls (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on the cells.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
For initial stock solutions, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is typically used. However, the final concentration of the organic solvent in the aqueous experimental solution should be kept to a minimum (usually less than 0.5%) to avoid solvent-induced toxicity or off-target effects. The choice of co-solvent can impact the solubility of the drug.[5][]
Q2: How can I increase the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[9][10] These methods can be broadly categorized into physical and chemical modifications.[10]
-
pH Adjustment: For ionizable drugs, modifying the pH of the solution can significantly increase solubility.[1][]
-
Co-solvents: The addition of a water-miscible solvent can improve the solubility of hydrophobic compounds.[4][5]
-
Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.[11][12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][14][15]
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state, which can enhance dissolution and solubility.[16][17][18]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution rate and saturation solubility.[19][20][21]
Q3: What are some common solubilizing agents I can use, and what are their typical working concentrations?
The choice and concentration of a solubilizing agent depend on the specific application and the properties of this compound. It's crucial to test a range of concentrations to find the optimal balance between solubility enhancement and potential toxicity.
| Solubilizing Agent | Class | Typical Starting Concentration Range | Reference |
| Polysorbate 20 (Tween® 20) | Surfactant | 0.01% - 0.1% (w/v) | [11] |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.01% - 0.1% (w/v) | [11][22] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1% - 10% (w/v) | [15] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 1% - 20% (v/v) | [][23] |
| Propylene Glycol | Co-solvent | 1% - 20% (v/v) | [6][23] |
Q4: How do I prepare a formulation of this compound using a cyclodextrin?
-
Prepare an aqueous solution of the desired cyclodextrin (e.g., HP-β-CD) at the target concentration.
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring or vortexing.
-
Continue to stir the mixture at room temperature or with gentle heating (if this compound is heat-stable) for several hours to overnight to allow for complex formation.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved drug.
-
The clear supernatant will contain the this compound-cyclodextrin inclusion complex. It is important to determine the concentration of this compound in the final solution analytically.
Q5: Can I use pH adjustment to improve the solubility of this compound?
If this compound has ionizable functional groups (e.g., acidic or basic moieties), pH adjustment can be a very effective method to enhance its solubility.[1] The solubility of a weakly acidic drug will increase as the pH of the solution increases above its pKa, while the solubility of a weakly basic drug will increase as the pH decreases below its pKa.[3] It is important to first determine the pKa of this compound and its stability across a range of pH values.
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[24][25][26]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of desired pH
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure that a saturated solution is formed.
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After the incubation period, allow the samples to stand for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the equilibrium solubility of this compound in the tested buffer.
Protocol: Preparation of a Nanosuspension by Media Milling
Nanosuspensions can improve the dissolution rate and saturation solubility of poorly soluble compounds.[19][20][21] Media milling is a common top-down approach for producing nanosuspensions.[21]
Materials:
-
This compound (micronized powder)
-
Stabilizer solution (e.g., aqueous solution of a polymer like HPMC or a surfactant like Poloxamer 188)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a suspension of micronized this compound in the stabilizer solution. The choice and concentration of the stabilizer are critical to prevent particle aggregation.
-
Add the milling media to the suspension. The size and amount of the media will depend on the specific equipment and formulation.
-
Mill the suspension at a controlled temperature for a predetermined time. The milling process breaks down the drug crystals into nanoparticles.
-
Monitor the particle size distribution at regular intervals during milling using a particle size analyzer. Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Experimental workflow for formulating and testing this compound.
References
- 1. PH adjustment: Significance and symbolism [wisdomlib.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Micellar solubilization of drugs. [sites.ualberta.ca]
- 13. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. lup.lub.lu.se [lup.lub.lu.se]
Optimizing Okicenone Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Okicenone in cell-based assays.
Understanding this compound
This compound is an inhibitor of the Hu protein R (HuR), also known as ELAV-like protein 1 (ELAVL1). By interfering with HuR's function—which includes oligomerization, RNA binding, and trafficking—this compound can modulate the expression of cytokines and impact T-cell activation.[1][2] HuR is an RNA-binding protein that stabilizes mRNAs of many oncogenes and inflammatory mediators, making it a compelling target in cancer and inflammatory disease research.
FAQs: General Questions on this compound Optimization
Q1: What is the primary mechanism of action of this compound?
A1: this compound inhibits the function of Hu protein R (HuR). This interference disrupts HuR's ability to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, preventing their stabilization and translation. This ultimately affects processes like cytokine expression and T-cell activation.[1][2]
Q2: In which cellular compartment does this compound exert its primary effect?
A2: HuR shuttles between the nucleus and the cytoplasm. This compound's interference with HuR's RNA binding and trafficking suggests it can impact both nuclear and cytoplasmic functions of HuR.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: By inhibiting HuR, this compound can influence several signaling pathways. HuR is known to positively regulate the T-cell receptor (TCR) signaling pathway, promoting the expression of CD3g and the downstream adaptors Zap70 and Malt1.[3] It also plays a role in stabilizing IL-6Rα mRNA, thereby enhancing the phosphorylation of Jak1 and Stat3, which is crucial for Th17 cell differentiation.[3]
Q4: Why is determining the optimal concentration of this compound critical?
A4: The optimal concentration of this compound is crucial for achieving a specific biological effect while minimizing off-target effects and cytotoxicity. A concentration that is too low may not yield a measurable response, whereas a concentration that is too high can lead to non-specific cellular stress and apoptosis, confounding the experimental results.
Q5: How can I determine the starting concentration range for my experiments?
A5: A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on literature for other HuR inhibitors, a broad range from nanomolar to micromolar concentrations could be a reasonable starting point for initial range-finding experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure proper mixing of this compound in the media before adding to the cells. | |
| Cell clumping. | Use a cell-detaching agent (e.g., TrypLE) and gently pipette to create a single-cell suspension. Visually inspect the cells under a microscope before seeding. | |
| No observable effect of this compound | This compound concentration is too low. | Perform a wider dose-response experiment, extending to higher concentrations. |
| The chosen cell line does not express HuR at a sufficient level. | Verify HuR expression in your cell line using Western blot or qPCR. | |
| The assay endpoint is not sensitive to HuR inhibition. | Choose an endpoint that is a known downstream target of HuR, such as the expression of a specific cytokine (e.g., TNF-α, IL-6) or a proliferation marker. | |
| Incorrect storage or handling of this compound. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High levels of cell death, even at low concentrations | The cell line is highly sensitive to this compound. | Use a lower starting concentration range for your dose-response experiments. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%). | |
| The incubation time is too long. | Optimize the incubation time. A shorter exposure may be sufficient to observe the desired effect without causing excessive cell death. | |
| Inconsistent IC50 values across experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Differences in cell confluency at the time of treatment. | Standardize the cell seeding density and the time between seeding and treatment to ensure consistent confluency. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly monitor and calibrate your incubator to maintain a stable environment. |
Quantitative Data: Representative IC50 Values
While specific IC50 values for this compound are not widely published across a broad range of cell lines, the following table provides representative IC50 values for other small molecule inhibitors targeting HuR or for various compounds in commonly used cell lines. It is imperative to experimentally determine the IC50 of this compound for your specific cell line and assay conditions.
| Cell Line | Compound Type | Representative IC50 Range |
| Jurkat (T-cell leukemia) | Various small molecules | 0.1 µM - 50 µM |
| HeLa (Cervical cancer) | Various small molecules | 1 µM - 100 µM |
| A549 (Lung carcinoma) | Various small molecules | 5 µM - 75 µM |
| MCF-7 (Breast cancer) | Various small molecules | 2 µM - 60 µM |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound and establishing a working concentration range.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: A diagram illustrating how this compound inhibits HuR, leading to decreased stability of target mRNAs.
Caption: A step-by-step workflow for determining the optimal concentration of this compound in cell-based assays.
Caption: Diagram showing the positive regulatory role of HuR in the T-cell receptor signaling pathway.
References
Refining protocols for the long-term storage of Okicenone.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Okicenone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C in a light-protected, airtight container. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can lead to the degradation of this compound. Accelerated stability studies indicate that significant degradation occurs at temperatures above 25°C. Therefore, avoiding exposure to ambient room temperature for extended periods is crucial.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Exposure to light, particularly UV light, can induce photodegradation. All handling and storage of this compound and its solutions should be performed under amber or light-protected conditions.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in methanol and ethanol. For cell-based assays, dimethyl sulfoxide (DMSO) is a suitable solvent, but concentrations should be kept low to minimize cytotoxicity.
Q5: Can I store this compound solutions in plastic containers?
A5: It is recommended to use amber glass vials for storing this compound solutions to prevent light exposure and potential leaching from plastic containers.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound potency in my experiments.
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Question: Have you protected the compound from light during your experiments?
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Answer: this compound is highly susceptible to photodegradation. Ensure all experimental steps, from solution preparation to final analysis, are conducted in light-protected conditions. Use amber-colored vials and minimize exposure to ambient light.
-
-
Question: What temperature are you handling the compound at?
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Answer: this compound degrades at elevated temperatures. Maintain a controlled temperature environment and avoid leaving solutions at room temperature for extended periods.
-
-
Question: How old is your stock solution?
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Answer: this compound solutions are not recommended for long-term storage. It is best practice to prepare fresh solutions for each experiment. If you must store a solution, do so at 2-8°C for no more than 24 hours.
-
Issue 2: My analytical results for this compound concentration are inconsistent.
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Question: Are you using a validated stability-indicating analytical method?
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Answer: It is crucial to use a validated analytical method, such as the HPLC method detailed below, that can distinguish between intact this compound and its degradation products.[1]
-
-
Question: Have you checked for potential interactions with your container?
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Answer: Ensure you are using appropriate storage containers. We recommend amber glass vials to minimize light exposure and prevent adsorption to plastic surfaces.
-
Issue 3: I see an unexpected peak in my chromatogram when analyzing this compound.
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Question: Could this be a degradation product?
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Answer: An unexpected peak may indicate the presence of a degradation product. To confirm this, you can perform forced degradation studies (see protocol below) to intentionally generate degradation products and compare their retention times with the unknown peak.
-
-
Question: Have you considered the possibility of contamination?
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Answer: Ensure proper cleaning of all glassware and equipment. Analyze a blank sample (solvent only) to rule out contamination from the analytical system.
-
Quantitative Data Summary
Table 1: Recommended Stability Testing Conditions for this compound
| Study Type | Storage Condition | Testing Frequency |
| Long-term | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 5°C ± 3°C | 0, 3, 6, 9, 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 1, 2, 3, 6 months |
Table 2: Forced Degradation Study Conditions for this compound
| Condition | Reagent | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C | 48 hours |
| Photodegradation | UV light (254 nm) | 24 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.[1][2]
1. Instrumentation and Conditions:
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HPLC System: A system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of methanol and water (80:20 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 20 µL.
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Column Temperature: 25°C.
2. Standard Preparation:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
3. Sample Preparation:
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Dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range.
4. Analysis:
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Inject the standards and samples onto the HPLC system.
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Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.
Protocol 2: Forced Degradation Studies
This protocol is designed to generate potential degradation products of this compound to assess the stability-indicating nature of the analytical method.[3]
1. Preparation of this compound Solution:
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Prepare a 1 mg/mL solution of this compound in methanol.
2. Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Keep at room temperature for 24 hours.
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Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the this compound solution at 60°C for 48 hours.
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Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
3. Analysis:
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After the specified duration, neutralize the acidic and basic samples.
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Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
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Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
How to control for potential artifacts in Okicenone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential artifacts in Okicenone experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the Hu protein R (HuR). It functions by inhibiting HuR oligomerization, which in turn interferes with its ability to bind to RNA, its cellular trafficking, and ultimately reduces the expression of target cytokines and T-cell activation[1].
Q2: What are some common sources of variability in cell-based assays involving this compound?
Common sources of variability in cell-based assays are not specific to this compound but can significantly impact results. These include:
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Temperature fluctuations: Inconsistent temperatures during cell plating or incubation can lead to uneven cell growth and responses[2].
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Evaporation: Particularly in multi-well plates, evaporation from edge wells can concentrate reagents, including this compound, leading to an "edge effect"[2].
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DMSO concentration: As this compound is often dissolved in DMSO, variations in the final DMSO concentration across wells can affect cell viability and introduce artifacts[2].
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Cell plating density: Inconsistent cell numbers per well can lead to variability in the measured endpoints[2].
Q3: How can I be sure that the observed effects are due to HuR inhibition by this compound and not off-target effects?
While specific off-target effects of this compound are not extensively documented, it is crucial to include appropriate controls. Consider the following:
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Use of a structurally unrelated HuR inhibitor: Comparing the effects of this compound to another validated HuR inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to HuR inhibition.
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Rescue experiments: If possible, overexpressing a form of HuR that is resistant to this compound could rescue the observed phenotype, providing strong evidence for on-target activity.
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Control compounds: Employ a negative control compound that is structurally similar to this compound but known to be inactive against HuR.
Troubleshooting Guides
Issue 1: High variability in cytokine expression measurement (e.g., ELISA, qPCR).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell health or number. | Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with the primary experiment. Ensure consistent cell seeding density. | Consistent cell viability across all treatment groups, ensuring that observed changes in cytokine levels are not due to cell death. |
| Variable this compound activity due to degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. | Reduced variability and more consistent dose-response curves. |
| Assay interference from this compound. | Run a cell-free assay control where this compound is added to the cytokine detection system (e.g., ELISA plate with standard) to check for direct interference. | No change in the standard curve, indicating this compound does not directly interfere with the detection method. |
Issue 2: Inconsistent results in HuR-RNA binding assays (e.g., RNA immunoprecipitation - RIP).
Potential Cause | Troubleshooting Step | Expected Outcome Inefficient cell lysis or immunoprecipitation. | Optimize lysis buffer composition and sonication/enzymatic digestion conditions. Ensure sufficient antibody concentration for immunoprecipitation. | Consistent and robust pulldown of HuR and associated RNAs in control samples. this compound interfering with the antibody-HuR interaction. | Perform an in vitro control where this compound is added to a mixture of cell lysate and the anti-HuR antibody to see if it disrupts the antibody-protein binding. | The amount of immunoprecipitated HuR should not be affected by this compound in this cell-free system. RNA degradation. | Use RNase inhibitors throughout the protocol. Work in an RNase-free environment. | High-quality RNA recovered from the immunoprecipitated samples.
Experimental Protocols
Protocol 1: Control for Edge Effects in 96-well Plate Assays
-
Plate Seeding: Seed cells in all 96 wells.
-
Exclusion of Outer Wells: Do not use the outermost wells for experimental treatments. Instead, fill these wells with sterile PBS or cell culture medium to create a humidity barrier.
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Treatment Application: Apply your experimental treatments (Vehicle control, this compound concentrations) to the inner 60 wells.
-
Incubation: Incubate the plate in a humidified incubator.
-
Data Analysis: Only analyze the data from the inner wells.
Protocol 2: DMSO Vehicle Control
-
Determine Final DMSO Concentration: Calculate the maximum final concentration of DMSO that will be present in any of your experimental wells.
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Prepare Vehicle Control: Prepare a vehicle control solution containing this maximum DMSO concentration in the cell culture medium.
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Treatment Groups:
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Untreated cells (medium only).
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Vehicle control (medium + max DMSO concentration).
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This compound treatment groups (prepared to have the same final DMSO concentration as the vehicle control).
-
-
Analysis: Compare the results of the this compound-treated groups to the vehicle control group to assess the specific effect of the compound.
Visualizations
Caption: Signaling pathway illustrating this compound's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Validation & Comparative
Validating the Specificity of Okicenone for HuR: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the precise interaction between a small molecule and its intended target is paramount. This guide provides a comparative analysis of Okicenone, a known inhibitor of the RNA-binding protein HuR (Human antigen R), against other alternative inhibitors. We present key experimental data to validate its specificity and detailed protocols for replication.
This compound is a small molecule inhibitor that targets HuR, a protein implicated in the progression of cancer and inflammatory diseases due to its role in stabilizing mRNAs of oncogenes, growth factors, and cytokines. This compound exerts its effect by inhibiting HuR's oligomerization and interfering with its RNA binding and trafficking capabilities[1][2]. The validation of its specificity is crucial for its development as a therapeutic agent.
Comparative Analysis of HuR Inhibitors
| Compound | Binding Affinity (Ki/Kd/IC50) | Target | Notes |
| This compound | Not Reported | HuR | Inhibits HuR oligomerization and RNA binding[1][2]. A computational prediction suggests high specificity with no off-targets identified in the SwissTargetPrediction database, though this requires experimental validation. |
| CMLD-2 | Ki: 350 nM | HuR-ARE interaction | Competitively binds to HuR and disrupts its interaction with AU-rich elements (AREs) in target mRNAs[3][4]. |
| DHTS | Ki: ~3.74 nM | HuR-RNA complex formation | A natural compound that interferes with the formation of the HuR-RNA complex. |
| KH-3 | IC50: 0.35 µM | HuR | Demonstrates anti-proliferative activity by inhibiting HuR[5]. |
| Azaphilone-9 | IC50: 1.2 µM | HuR-ARE RNA interaction | Inhibits the interaction between HuR and ARE-containing RNA[3]. |
| MS-444 | Binding Energy: -4.6 kcal/mol (predicted) | HuR | A computational prediction suggests it may have high specificity, similar to this compound. |
Experimental Validation of Specificity
Several experimental techniques are critical for validating the specificity of a small molecule inhibitor like this compound for its target, HuR. These methods can be broadly categorized into direct binding assays, cellular target engagement assays, and global off-target profiling.
Signaling Pathway of HuR
The following diagram illustrates the general signaling pathway of HuR, highlighting its role in post-transcriptional regulation. HuR binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their stabilization and subsequent translation into proteins that promote cell proliferation, survival, and inflammation. Inhibitors like this compound disrupt this process.
Experimental Workflow for Specificity Validation
A multi-pronged approach is necessary to rigorously validate the specificity of an inhibitor. The workflow below outlines a series of key experiments.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through methods such as freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble HuR at each temperature using Western blotting or other quantitative methods like ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the interaction between this compound and endogenous HuR within a protein complex.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for HuR overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-HuR complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate for the presence of HuR using Western blotting. A decrease in the amount of a known HuR-interacting protein co-precipitated in the presence of this compound would suggest that the inhibitor disrupts the HuR protein complex.
Kinome Profiling (KINOMEscan®)
To assess the specificity of this compound against a broad range of kinases, a KINOMEscan® assay is recommended. This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.
Protocol:
-
Compound Submission: Provide a sample of this compound to a commercial service provider offering KINOMEscan®.
-
Assay Performance: The provider will perform the assay, which typically involves incubating the compound with a library of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is quantified. A reduction in binding in the presence of this compound indicates an interaction. The results are typically presented as a percentage of control or as dissociation constants (Kd values) for the interactions, providing a comprehensive kinase selectivity profile.
By employing these methodologies, researchers can rigorously validate the specificity of this compound for HuR, providing a solid foundation for its further development as a targeted therapeutic. The comparative data presented here serves as a valuable resource for scientists in the field, enabling informed decisions in their research and drug discovery efforts.
References
- 1. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of Okicenone's Efficacy: A Comparative Analysis Against Alternative HuR Inhibitors in Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the Hu protein R (HuR) inhibitor, Okicenone, by comparing its anti-proliferative effects with other known HuR inhibitors across a panel of cancer cell lines. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a thorough comparative analysis supported by experimental data and detailed methodologies.
Introduction to HuR Inhibition
The Hu protein R (HuR), an RNA-binding protein, is a critical regulator of post-transcriptional gene expression. It stabilizes messenger RNAs (mRNAs) of many proto-oncogenes, growth factors, and cytokines, thereby promoting their translation. In numerous cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it contributes to tumor growth, angiogenesis, and metastasis. Consequently, inhibiting HuR has emerged as a promising therapeutic strategy in oncology. This compound is a small molecule inhibitor of HuR that functions by inhibiting its oligomerization and interfering with its RNA binding and trafficking capabilities[1]. This guide compares the efficacy of this compound with other notable HuR inhibitors, including MS-444, CMLD-2, Quercetin, Triptolide, and Dihydrotanshinone I (DHTS).
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its alternatives in various cancer cell lines as reported in the literature. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values (µM) of HuR Inhibitors in Colorectal Cancer Cell Lines
| Compound | HCT116 | RKO | HT-29 | SW480 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MS-444 | 10.98 ± 1.76[2][3] | 5.60 ± 0.90[2][3] | 14.21 ± 2.11[2][3] | 10.98 ± 1.24[2][3] |
| CMLD-2 | 28.9[4] | Data Not Available | Data Not Available | Data Not Available |
| Quercetin | Data Not Available | Data Not Available | 81.65 ± 0.49[5] | ~100[5] |
| Triptolide | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DHTS | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: IC50 Values (µM) of HuR Inhibitors in Breast Cancer Cell Lines
| Compound | MCF-7 | MDA-MB-231 |
| This compound | Data Not Available | Data Not Available |
| MS-444 | Data Not Available | Data Not Available |
| CMLD-2 | Data Not Available | Data Not Available |
| Quercetin | 37[6] | >100[6] |
| Triptolide | Data Not Available | Data Not Available |
| DHTS | Data Not Available | 2[7] |
Table 3: IC50 Values (µM) of HuR Inhibitors in Lung Cancer Cell Lines
| Compound | A549 | H1299 |
| This compound | Data Not Available | Data Not Available |
| MS-444 | Data Not Available | Data Not Available |
| CMLD-2 | >30[4] | >30[4] |
| Quercetin | Data Not Available | Data Not Available |
| Triptolide | Data Not Available | Data Not Available |
| DHTS | Data Not available | Data Not Available |
Table 4: IC50 Values (µM) of HuR Inhibitors in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data Not Available | - | - |
| MS-444 | JX6, JX12, X1066 | Glioblastoma | ~31 - 63[8] |
| CMLD-2 | MiaPaCa2 | Pancreatic Cancer | 18.2[4] |
| Triptolide | Capan-1 | Pancreatic Cancer | 0.01[9] |
| Triptolide | Capan-2 | Pancreatic Cancer | 0.02[9] |
| Triptolide | SNU-213 | Pancreatic Cancer | 0.0096[9] |
| Quercetin | AGS | Gastric Cancer | 3.2 µg/mL |
| Quercetin | A2780 | Ovarian Cancer | 16.04 µg/mL[10] |
Mechanism of Action and Signaling Pathways
This compound and the compared inhibitors primarily target the RNA-binding protein HuR, but their precise mechanisms of action may differ.
-
This compound: Inhibits HuR oligomerization, RNA binding, and nucleocytoplasmic trafficking[1]. This leads to a decrease in the stability of target mRNAs, such as those encoding cytokines, thus affecting processes like T-cell activation.
-
MS-444: Disrupts HuR dimerization, which is necessary for its RNA binding and cytoplasmic translocation[8]. This leads to the release of target mRNAs, such as COX-2, making them susceptible to degradation[3][11].
-
CMLD-2: Competitively binds to HuR and directly disrupts the interaction between HuR and the AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs[12][13]. This has been shown to reduce the expression of anti-apoptotic proteins like Bcl-2 and XIAP[4].
-
Quercetin: This flavonoid has a broader mechanism of action, including the inhibition of various kinases and antioxidant activity. Its effect on HuR is part of its larger anti-cancer profile[5][14].
-
Triptolide: Exhibits potent anti-inflammatory and anti-cancer effects through multiple mechanisms, including the inhibition of transcription factor NF-κB[15]. Its interaction with HuR is one of the ways it exerts its effects.
-
DHTS: This compound has been shown to induce anti-proliferative and apoptotic effects and can inhibit the migration of cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT)[7].
The inhibition of HuR by these compounds ultimately impacts several downstream signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, researchers should refer to the original publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the HuR inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Expression Analysis (ELISA)
This assay quantifies the amount of a specific cytokine secreted by cells into the culture medium.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., a T-cell line) and treat with this compound or an alternative inhibitor at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-HRP (Horse Radish Peroxidase).
-
Wash and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Quantification: Generate a standard curve from the absorbance readings of the known standards and use it to determine the concentration of the cytokine in the samples.
Conclusion
This guide provides a comparative overview of this compound and other HuR inhibitors. While the available data indicates that several compounds are effective at inhibiting the proliferation of various cancer cell lines, a direct cross-validation of this compound against these alternatives in a standardized panel of cell lines is currently lacking in the published literature. Such studies would be invaluable for elucidating the relative potency and therapeutic potential of this compound. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies. The visualization of the HuR signaling pathway and experimental workflows aims to facilitate a clearer understanding of the mechanism of action and the methodologies used to evaluate these promising anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted cancer therapy potential of quercetin-conjugated with folic acid-modified nanocrystalline cellulose nanoparticles: a study on AGS and A2780 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A comparative analysis of synthetic versus natural Okicenone.
Okicenone, a bioactive compound with potential therapeutic applications, can be obtained from both natural sources and through chemical synthesis. This guide provides a detailed comparison of synthetic and natural this compound, focusing on their properties, biological activities, and the methodologies used for their production and evaluation. This analysis is intended for researchers, scientists, and professionals involved in drug development.
Overview of this compound
Natural this compound is an antibiotic isolated from the culture broth of Streptomyces sp. KO-3599.[1][2] It has demonstrated cytocidal activity against various mammalian tumor cells in vitro.[1] Synthetic this compound has been developed to provide a reliable and potentially scalable source of the compound for research and therapeutic development.[3][4][5] At a molecular level, both natural and synthetic this compound are expected to have the same chemical structure, but the production method can influence purity, yield, and the presence of contaminants.[6][7]
Comparative Data
The following tables summarize the key characteristics of natural and synthetic this compound based on available data.
Table 1: Source and Production
| Feature | Natural this compound | Synthetic this compound |
| Source | Fermentation of Streptomyces sp. KO-3599 | Chemical synthesis from precursor molecules |
| Production Method | Extraction and purification from culture broth | Multi-step organic synthesis |
| Scalability | Dependent on fermentation yield and efficiency | Potentially high, allowing for large-scale production |
| Purity | May contain related natural products as impurities | High purity achievable through controlled reactions and purification |
| Consistency | Batch-to-batch variation possible due to biological processes | High batch-to-batch consistency |
Table 2: Biological Activity
| Activity | Natural this compound | Synthetic this compound |
| Mechanism of Action | Hu protein R (HuR) inhibitor | Presumed to be identical to natural this compound (HuR inhibitor) |
| Cytocidal Activity (IC50) | 0.53-11.0 μg/ml against mammalian tumor cells | Expected to be similar to natural this compound |
| Antimicrobial Activity | No significant activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at 1,000 μg/ml | Not reported, but expected to be similar to natural this compound |
Experimental Protocols
A. Isolation of Natural this compound
The isolation of natural this compound involves a multi-step process:
-
Fermentation: Streptomyces sp. KO-3599 is cultured in a suitable nutrient medium to produce this compound.
-
Extraction: The culture broth is extracted with an organic solvent to separate this compound from the aqueous phase.
-
Chromatography: The crude extract is subjected to various chromatographic techniques (e.g., silica gel chromatography, HPLC) to purify this compound.
B. Synthesis of this compound
The chemical synthesis of this compound is a complex process involving multiple chemical reactions. A key step is the oxidative free-radical cyclization of a chloroalkene precursor.[3] This method allows for the construction of the core structure of this compound.
C. In Vitro Cytotoxicity Assay
The cytocidal activity of this compound can be determined using a microculture tetrazolium assay (MTT assay) with a panel of human tumor cell lines.
-
Cell Seeding: Tumor cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (both natural and synthetic) for a specified period.
-
MTT Assay: MTT reagent is added to the wells, and the resulting formazan crystals are dissolved.
-
Data Analysis: The absorbance is measured, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: HuR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
Both natural and synthetic this compound offer valuable avenues for cancer research and drug development. Natural this compound, derived from Streptomyces sp. KO-3599, has proven biological activity.[1] Synthetic this compound provides a more controlled and scalable source, which is crucial for extensive preclinical and clinical studies.[3][4][5] While the biological activity is expected to be identical, the choice between natural and synthetic sources may depend on the specific research needs, considering factors like required purity, scale, and the potential for analog development. Further studies directly comparing the in vivo efficacy and pharmacokinetic profiles of both forms are warranted.
References
- 1. A NEW ANTIBIOTIC, this compound [jstage.jst.go.jp]
- 2. A new antibiotic, this compound. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 7. NATURAL VS SYNTHETIC INGREDIENTS: An approach that is too binary? - Sozio [jesozio.com]
A Comparative Guide: Okicenone vs. siRNA-Mediated HuR Knockdown for HuR Protein Inhibition
For researchers and drug development professionals targeting the RNA-binding protein HuR (Human antigen R), a critical regulator of post-transcriptional gene expression implicated in cancer and inflammatory diseases, the choice between small molecule inhibitors and genetic knockdown approaches is a key consideration. This guide provides an objective comparison of Okicenone, a small molecule inhibitor of HuR, and siRNA-mediated HuR knockdown, supported by available experimental data.
Mechanism of Action
This compound is a small molecule inhibitor that disrupts the function of the HuR protein. It has been shown to inhibit HuR oligomerization, which is a crucial step for its activity. By interfering with the formation of HuR dimers, this compound ultimately hinders HuR's ability to bind to the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs) and affects its nucleocytoplasmic trafficking.[1][2] This disruption prevents HuR from stabilizing its target mRNAs, leading to their degradation and a subsequent decrease in the expression of the encoded oncoproteins and inflammatory mediators.
In contrast, siRNA-mediated HuR knockdown employs the cell's natural RNA interference (RNAi) machinery to silence the gene encoding the HuR protein, ELAVL1. Short interfering RNAs (siRNAs) are double-stranded RNA molecules designed to be complementary to a specific sequence of the ELAVL1 mRNA. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target ELAVL1 mRNA, leading to a significant reduction in the synthesis of new HuR protein.
Figure 1. Mechanisms of action for this compound and siRNA-mediated HuR knockdown.
Comparative Data
Direct comparative studies between this compound and siRNA-mediated HuR knockdown are limited. However, by compiling data from various sources, we can draw a semi-quantitative comparison of their efficacy and potential effects.
Efficacy of HuR Inhibition
| Parameter | This compound | siRNA-mediated HuR Knockdown | References |
| Target | HuR protein (post-translational) | ELAVL1 mRNA (pre-translational) | [1][2] |
| Reported IC50/EC50 | Varies by cell line (typically in the µM range for similar small molecules) | Not applicable | [3] |
| Knockdown Efficiency | Not applicable | >70-80% reduction in mRNA/protein levels is commonly reported | [4][5] |
| Onset of Action | Rapid, dependent on drug uptake and binding kinetics | Slower, requires mRNA degradation and protein turnover (typically 24-72 hours) | |
| Duration of Effect | Dependent on drug half-life and clearance | Can be transient (siRNA) or stable (shRNA) |
Downstream Effects on HuR Target Genes and Cellular Phenotypes
Both this compound and siRNA-mediated HuR knockdown are expected to produce similar downstream biological effects due to the inhibition of HuR function. These effects include decreased cell proliferation, induction of apoptosis, and cell cycle arrest.
| Downstream Effect | This compound (or similar small molecule inhibitors) | siRNA-mediated HuR Knockdown | References |
| Cell Viability/Proliferation | Dose-dependent decrease in various cancer cell lines | Significant reduction in proliferation in multiple cancer cell lines | [4][6] |
| Apoptosis | Induction of apoptosis through downregulation of anti-apoptotic proteins (e.g., Bcl-2) | Induction of apoptosis, often measured by caspase activation and PARP cleavage | [7] |
| Cell Cycle | Can induce cell cycle arrest (e.g., G1 phase) | Can induce G1 phase arrest | [4] |
| HuR Target mRNA Levels | Decreased stability of target mRNAs (e.g., c-Fos, IL-8) | Decreased levels of target mRNAs (e.g., Bcl-2, Cyclin D1) | [4] |
Signaling Pathways Affected
HuR is a central node in a complex network of signaling pathways that regulate cell fate. By stabilizing the mRNAs of key proteins, HuR influences pathways involved in cell proliferation, survival, and inflammation. Both this compound and siRNA-mediated knockdown of HuR are expected to impinge on these pathways by reducing the levels of HuR's target proteins.
Figure 2. HuR signaling pathways and points of intervention for this compound and siRNA.
Off-Target Effects
A critical consideration for any therapeutic modality is the potential for off-target effects.
This compound: As a small molecule inhibitor, this compound has the potential to bind to other proteins besides HuR, leading to unintended pharmacological effects. Comprehensive proteomic-based screening would be necessary to fully characterize its off-target profile.
siRNA-mediated HuR knockdown: Off-target effects of siRNAs are a known concern and can arise from several mechanisms, including:
-
MicroRNA-like effects: The siRNA guide strand can bind to the 3'-UTR of unintended mRNAs with partial complementarity, leading to their translational repression or degradation.[8][9]
-
Immune stimulation: Double-stranded RNAs can trigger innate immune responses.
Strategies to mitigate siRNA off-target effects include careful siRNA design using bioinformatics tools, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.[8]
Experimental Protocols
This compound Treatment in Cell Culture
The following is a general protocol for treating cultured cells with this compound, based on methodologies used for similar small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. plus.ac.at [plus.ac.at]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-Vivo Efficacy of Okicenone vs. Established Drugs: A Comparative Analysis for Researchers
A comprehensive assessment of the in-vivo efficacy of the novel HuR inhibitor, Okicenone, is currently hampered by the limited availability of public data. While identified as an in-vivo tested ligand targeting the RNA-binding protein HuR, specific quantitative efficacy data from animal models remains largely unpublished. This guide, therefore, provides a comparative overview of the in-vivo performance of other functionally similar HuR inhibitors against established drugs in relevant disease models, offering a predictive framework for the potential therapeutic positioning of this compound.
This analysis is intended for researchers, scientists, and drug development professionals, presenting available data to inform future preclinical and clinical research strategies.
I. Comparative In-Vivo Efficacy
The following table summarizes the available in-vivo efficacy data for a selection of HuR inhibitors and established drugs in cancer and autoimmune disease models. It is important to note the absence of specific data for this compound, which precludes its direct comparison.
| Compound | Class | Disease Model | Dosing Regimen | Key Efficacy Metrics | Source(s) |
| This compound | HuR Inhibitor | Data Not Publicly Available | N/A | N/A | [1][2] |
| 1c | HuR Inhibitor | Human Breast Cancer Xenograft (2LMP) | 50 mg/kg, i.p., 5x/week for 3 weeks | Significant tumor growth inhibition (P < 0.0001) | [3] |
| MS-444 | HuR Inhibitor | Colorectal Cancer Xenograft (HCT116) | 25 mg/kg, i.p., every 48h | ~1.7-fold reduction in tumor size | [4] |
| KH-3 | HuR Inhibitor | Triple-Negative Breast Cancer (MDA-MB-231) | Not Specified | Synergistic inhibition of tumor growth with docetaxel | [5] |
| Methotrexate | DMARD | Collagen-Induced Arthritis (Mouse) | 20 mg/kg/week, s.c. | Significant reduction in Disease Activity Score (DAS) and paw volume | [6] |
| Cyclosporine A | Calcineurin Inhibitor | Various Autoimmune Models (e.g., EAE, GvHD) | Dose-dependent | Suppression of disease activity | [5][7] |
II. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in-vivo studies. Below are representative protocols for the disease models and drug administrations mentioned in this guide.
A. Collagen-Induced Arthritis (CIA) in Mice (for Methotrexate)
1. Induction of Arthritis:
-
Animals: DBA/1J mice are commonly used due to their susceptibility.
-
Immunization: An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared. Mice receive an initial intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 19-21 days after the primary immunization.
-
Disease Onset: Arthritis typically develops 26 to 35 days after the initial injection.
2. Drug Administration:
-
Treatment Initiation: Methotrexate administration (e.g., 20 mg/kg, subcutaneous) is initiated upon the first signs of disease, typically around day 14.
-
Dosing Schedule: Dosing is performed once weekly for the duration of the study.
3. Efficacy Assessment:
-
Disease Activity Score (DAS): Clinical signs of arthritis in each paw are scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The scores for all four paws are summed for a total DAS per mouse.
-
Paw Volume (PV): Paw swelling is quantified using a plethysmometer.
B. Cancer Xenograft Models (for HuR Inhibitors)
1. Cell Implantation:
-
Cell Lines: Human cancer cell lines (e.g., HCT116 for colorectal cancer, MDA-MB-231 for breast cancer) are cultured.
-
Implantation: A specific number of cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD/SCID).
2. Drug Administration:
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³).
-
Dosing Regimen: The HuR inhibitor (e.g., MS-444 at 25 mg/kg) is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every 48 hours).
3. Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured with calipers at regular intervals, and the volume is calculated using the formula: (length x width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
III. Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz (DOT language).
Caption: Signaling pathway of HuR and the inhibitory action of this compound.
Caption: Experimental workflow for a collagen-induced arthritis (CIA) model.
IV. Conclusion
While this compound holds promise as a therapeutic agent through the inhibition of HuR, a critical regulator of inflammatory and oncogenic pathways, the lack of publicly available in-vivo efficacy data prevents a direct comparison with established therapies. The data presented for other HuR inhibitors, such as 1c, MS-444, and KH-3, demonstrate the potential of this drug class to inhibit tumor growth in preclinical cancer models. In the context of inflammatory diseases, established drugs like Methotrexate and Cyclosporine have well-documented efficacy in relevant animal models.
Further in-vivo studies on this compound, particularly in models of T-cell-mediated inflammation such as collagen-induced arthritis, are imperative to ascertain its therapeutic potential relative to existing treatments. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such future investigations. Researchers are encouraged to consult the primary literature for more detailed methodologies and to stay abreast of forthcoming data on this novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and mechanistic characterization of low-molecular-weight inhibitors for HuR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Functional inhibition of the RNA‐binding protein HuR sensitizes triple‐negative breast cancer to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Animal models for bone and joint disease. K/BxN mice - serum transferred arthritis -] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Cells Treated with Okicenone and Other HuR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Okicenone, a known inhibitor of the RNA-binding protein HuR (Human antigen R), with other functionally similar HuR inhibitors. Due to the limited availability of public transcriptomic data specifically for this compound, this guide synthesizes data from studies on other HuR inhibitors to provide a comprehensive overview of the expected cellular and transcriptomic alterations following HuR inhibition. The information presented herein is intended to guide research and development efforts in targeting the HuR pathway.
Introduction to HuR and its Inhibition
HuR, also known as ELAVL1, is an RNA-binding protein that plays a critical role in post-transcriptomic gene regulation.[1][2][3] It binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their stabilization and/or altered translation.[4] HuR is ubiquitously expressed and regulates a wide array of genes involved in cell proliferation, stress response, inflammation, and angiogenesis.[1][5] Its overexpression and cytoplasmic accumulation are frequently observed in various cancers, correlating with poor prognosis.[6][7]
This compound is an inhibitor of HuR that functions by inhibiting its oligomerization, interfering with RNA binding, and disrupting its trafficking.[8][9] By targeting HuR, this compound and other similar inhibitors modulate the expression of numerous downstream genes, making them attractive candidates for therapeutic development, particularly in oncology and inflammatory diseases.
Comparative Analysis of HuR Inhibitor Effects
| HuR Inhibitor | Cell Line(s) | Observed Effects on Gene/Protein Expression | Affected Cellular Pathways | Reference(s) |
| This compound (Expected) | Various | Expected to downregulate mRNAs stabilized by HuR, including those encoding for proteins involved in cell proliferation, survival, and inflammation. | Cell Cycle, Apoptosis, Inflammation, Angiogenesis | [8][10] |
| KH-3 | MDA-MB-231 (Breast Cancer), PANC-1 (Pancreatic Cancer) | Downregulation of Bcl-2, Msi2, XIAP, FOXQ1, Snail, and β-Catenin.[11][12] | Apoptosis, Cell Proliferation, Invasion and Metastasis, Epithelial-to-Mesenchymal Transition (EMT) | [11][12][13] |
| 1c & 7c | MDA-MB-231 (Breast Cancer) | Reduction in protein levels of Bcl-2, Msi2, and XIAP.[6] | Apoptosis, Cell Proliferation | [6] |
| SRI-42127 | Microglia | Suppression of inflammatory cytokines. | Neuroinflammation | [3] |
Experimental Protocols
The following sections detail the methodologies for conducting a comparative transcriptomic analysis of cells treated with HuR inhibitors.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines with high HuR expression).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Treat cells with this compound or other HuR inhibitors at various concentrations and time points. A vehicle control (e.g., DMSO) should be included in all experiments.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available RNA extraction kit following the manufacturer's protocol.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit. This process typically involves mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform sequencing of the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between the treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by the treatment.
Validation of RNA-Seq Results by qPCR
-
cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for RNA-seq into cDNA.
-
Primer Design: Design and validate primers for a selection of differentially expressed genes and one or more stable housekeeping genes.
-
qPCR Reaction: Perform quantitative real-time PCR (qPCR) using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be correlated with the RNA-seq data to validate the findings.[14][15][16][17][18]
Visualizations
Signaling Pathway of HuR Inhibition
The following diagram illustrates the general mechanism of HuR and the points of intervention by inhibitors like this compound.
Caption: Mechanism of HuR inhibition by this compound.
Experimental Workflow for Comparative Transcriptomic Analysis
The diagram below outlines the key steps in a typical comparative transcriptomic analysis workflow.
References
- 1. Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis [mdpi.com]
- 2. Characterization of novel HuR inhibitors and their effect on macrophages and cancer cells [iris.unitn.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HuR (ELAVL1) Stabilizes SOX9 mRNA and Promotes Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An RNA-binding protein, Hu-antigen R, in pancreatic cancer epithelial to mesenchymal transition, metastasis, and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HuR Inhibition with KH-3 Enhances Docetaxel Efficacy in TNBC: A Promising Therapeutic Strategy for Overcoming Chemoresistance [mymedisage.com]
- 14. biostate.ai [biostate.ai]
- 15. qPCR validation of RNAseq data [bio-protocol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
